Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-12-8-5(7(6)10)2-3-11-8/h2-4H,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBFZFSVBNMCRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2C(=C1F)C=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001204314 | |
| Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1234615-74-7 | |
| Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1234615-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001204314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic route for Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a fluorinated derivative of the 7-azaindole scaffold. The 7-azaindole core is a significant pharmacophore in medicinal chemistry due to its isosteric relationship with indole, often leading to improved pharmacological properties. This document outlines a multi-step synthesis, complete with detailed experimental protocols and a summary of quantitative data.
Synthetic Strategy Overview
The synthesis of this compound can be approached through a linear sequence starting from the commercially available 1H-pyrrolo[2,3-b]pyridine (7-azaindole). The key transformations involve the regioselective functionalization of the 7-azaindole core to introduce the desired substituents at the C4 and C5 positions.
The proposed synthetic pathway consists of the following key stages:
-
Fluorination: Introduction of a fluorine atom at the C4 position of the 7-azaindole nucleus.
-
Nitration: Regioselective introduction of a nitro group at the C5 position of the fluorinated intermediate.
-
Reduction: Conversion of the nitro group to a primary amine.
-
Sandmeyer Reaction: Diazotization of the amino group followed by cyanation to introduce a nitrile functionality.
-
Hydrolysis: Conversion of the nitrile to a carboxylic acid.
-
Esterification: Formation of the final methyl ester product.
Below is a graphical representation of the proposed synthetic workflow.
Caption: Proposed synthetic workflow for this compound.
Data Presentation
The following table summarizes the key transformations, reagents, and expected yields for each step in the synthesis.
| Step | Transformation | Key Reagents | Intermediate/Product | Expected Yield (%) |
| 1 | Fluorination | N-Fluorobenzenesulfonimide (NFSI) | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine | 60-70 |
| 2 | Nitration | KNO₃, H₂SO₄ | 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine | 75-85 |
| 3 | Reduction | SnCl₂·2H₂O or H₂/Pd-C | 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine | 80-90 |
| 4 | Sandmeyer Reaction | NaNO₂, HBF₄, CuCN | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile | 50-60 |
| 5 | Hydrolysis | H₂SO₄ (aq) or NaOH (aq) | 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | 70-80 |
| 6 | Esterification | Methanol, H₂SO₄ (cat.) | This compound | 85-95 |
Experimental Protocols
Step 1: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine
This procedure is adapted from methodologies for the direct fluorination of electron-rich heterocycles.
-
Materials: 1H-pyrrolo[2,3-b]pyridine (7-azaindole), N-Fluorobenzenesulfonimide (NFSI), Acetonitrile (anhydrous).
-
Procedure:
-
To a solution of 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous acetonitrile, add N-Fluorobenzenesulfonimide (1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 4-fluoro-1H-pyrrolo[2,3-b]pyridine.
-
Step 2: Synthesis of 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine
This protocol describes the regioselective nitration of the fluorinated 7-azaindole core.
-
Materials: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine, Potassium nitrate (KNO₃), Sulfuric acid (concentrated).
-
Procedure:
-
Carefully add 4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to concentrated sulfuric acid at 0 °C, ensuring the temperature is maintained below 5 °C.
-
Add potassium nitrate (1.1 eq) portion-wise to the solution, keeping the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine.
-
Step 3: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine
The nitro group is reduced to a primary amine in this step.
-
Materials: 4-Fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol.
-
Procedure:
-
To a solution of 4-fluoro-5-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in ethanol, add tin(II) chloride dihydrate (4.0-5.0 eq).
-
Heat the reaction mixture to reflux for 2-4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Take up the residue in ethyl acetate and add a saturated aqueous solution of sodium bicarbonate.
-
Stir the mixture vigorously for 30 minutes and filter the resulting precipitate through celite.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine.
-
Step 4: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
This step involves the conversion of the amino group to a nitrile via the Sandmeyer reaction.
-
Materials: 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine, Sodium nitrite (NaNO₂), Tetrafluoroboric acid (HBF₄, 48% in water), Copper(I) cyanide (CuCN).
-
Procedure:
-
Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine (1.0 eq) in an aqueous solution of tetrafluoroboric acid at 0 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature between 0 and 5 °C.
-
Stir the mixture for 30 minutes at this temperature to form the diazonium salt.
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (1.2 eq) in a suitable solvent (e.g., water or DMF).
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide mixture.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.
-
Cool the mixture, and extract the product with an organic solvent.
-
Wash the organic extract, dry, and concentrate. Purify the crude product by column chromatography to obtain 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.
-
Step 5: Synthesis of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
The nitrile is hydrolyzed to the corresponding carboxylic acid.
-
Materials: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, Sulfuric acid (6M aqueous solution).
-
Procedure:
-
Heat a suspension of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (1.0 eq) in 6M aqueous sulfuric acid at reflux for several hours until TLC or LC-MS analysis indicates complete conversion.
-
Cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., NaOH or Na₂CO₃) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
-
Step 6: Synthesis of this compound
The final step is the esterification of the carboxylic acid.
-
Materials: 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, Methanol, Sulfuric acid (catalytic amount).
-
Procedure:
-
Suspend 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-8 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the final product, this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.
-
An In-depth Technical Guide to Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Physicochemical Properties
The fundamental properties of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate are summarized below. This data is compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 1234615-74-7 | [1][2] |
| Molecular Formula | C₉H₇FN₂O₂ | [1][2] |
| Molecular Weight | 194.16 g/mol | [2] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | COC(=O)C1=CN=C2NC=CC2=C1F | [1] |
| InChI | InChI=1S/C9H7FN2O2/c1-14-9(13)6-4-12-8-5(7(6)10)2-3-11-8/h2-4H,1H3,(H,11,12) | [1] |
| Appearance | Solid (predicted) | |
| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF) |
Synthesis and Reactivity
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively published. However, its structure is based on the 7-azaindole core, for which numerous synthetic methodologies have been developed. The presence of a fluorine atom and a methyl ester group offers versatile handles for further chemical modifications.
The 4-fluoro substituent can potentially undergo nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of various functionalities at this position. The methyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid, which can then be used for amide bond formation or other transformations. The pyrrole nitrogen can be alkylated or arylated to introduce further diversity.
Below is a generalized workflow illustrating the potential synthetic utility of this compound.
Biological Activity and Therapeutic Potential
While there is no specific biological activity data reported for this compound itself, the 1H-pyrrolo[2,3-b]pyridine (7-azaindole) scaffold is a well-established pharmacophore found in numerous biologically active compounds and approved drugs. Derivatives of this scaffold have been extensively investigated for a wide range of therapeutic applications.
A significant area of research for pyrrolo[2,3-b]pyridine derivatives is in the development of protein kinase inhibitors .[3] The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, mimicking the adenine core of ATP and enabling potent and selective inhibition of various kinases. For instance, derivatives of this scaffold have shown potent inhibitory activity against Glycogen Synthase Kinase-3β (GSK-3β), a target for Alzheimer's disease, and Fibroblast Growth Factor Receptor (FGFR), a target in oncology.[4][5]
The general mechanism of action for many 7-azaindole-based kinase inhibitors involves competitive binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting signal transduction pathways.
Below is a simplified diagram illustrating the general role of a 7-azaindole-based kinase inhibitor.
Conclusion
This compound is a valuable synthetic intermediate for the construction of more complex molecules with potential therapeutic applications. While direct biological data for this compound is lacking, its 7-azaindole core is a well-validated pharmacophore, particularly in the field of kinase inhibition. Researchers and drug development professionals can leverage the reactivity of its functional groups to synthesize libraries of novel compounds for screening against various biological targets. Future research into the biological effects of this specific molecule and its close analogs could reveal novel therapeutic opportunities.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. US7968566B2 - Pyrrolo(2,3-b) pyridine derivatives, the preparation and the pharmaceutical use thereof in the form of kinase inhibitors - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Synthetic Overview of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate: A Technical Guide for Researchers
Introduction
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a member of the 7-azaindole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug development. The pyrrolo[2,3-b]pyridine core is a key pharmacophore in numerous clinically evaluated and approved drugs, particularly those targeting protein kinases. The strategic introduction of a fluorine atom and a methyl carboxylate group can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule, including its metabolic stability, binding affinity, and membrane permeability. This technical guide provides a consolidated overview of the available spectroscopic data, outlines a plausible synthetic methodology, and discusses the potential biological context for this compound, aimed at researchers, scientists, and drug development professionals.
While extensive searches for the specific experimental spectroscopic data (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR) and a detailed, published synthesis protocol for this compound (CAS 1234615-74-7) did not yield explicit results in the public domain, this guide compiles information on closely related analogues and general methodologies applicable to this class of compounds.
Physicochemical Properties
Based on available information, the fundamental properties of this compound are summarized below.
| Property | Value |
| CAS Number | 1234615-74-7 |
| Molecular Formula | C₉H₇FN₂O₂ |
| Molecular Weight | 194.16 g/mol |
Spectroscopic Data Analysis (Predicted and Analog-Based)
In the absence of experimentally verified spectra for the title compound, this section provides predicted data and analysis based on known spectroscopic characteristics of similar 4-fluoro-7-azaindole derivatives. Researchers should consider this information as a guide for the interpretation of experimental data.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to reveal characteristic signals for the aromatic protons of the bicyclic system and the methyl ester group. The fluorine atom at the C4 position will induce splitting in the signals of neighboring protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH (Pyrrole) | 11.0 - 12.0 | br s | - |
| H2 (Pyrrole) | 7.5 - 7.8 | t | ~2.5 - 3.0 |
| H3 (Pyrrole) | 6.5 - 6.8 | dd | ~3.5, 2.0 |
| H6 (Pyridine) | 8.2 - 8.5 | d | ~2.0 (JH-F) |
| OCH₃ (Ester) | 3.8 - 4.0 | s | - |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals for the nine carbon atoms in the molecule. The carbon atom directly bonded to fluorine (C4) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F).
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | 165 - 170 |
| C2 | 128 - 132 |
| C3 | 100 - 105 |
| C3a | 125 - 130 |
| C4 | 150 - 155 (d, ¹JC-F ≈ 240-260 Hz) |
| C5 | 115 - 120 |
| C6 | 140 - 145 (d, JC-F) |
| C7a | 148 - 152 |
| OCH₃ | 50 - 55 |
Mass Spectrometry
High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺.
| Ion | Expected m/z |
| [M+H]⁺ | ~195.0568 |
Infrared (IR) Spectroscopy
The IR spectrum will likely display characteristic absorption bands for the N-H and C=O stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (Pyrrole) | 3100 - 3300 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C=O Stretch (Ester) | 1700 - 1730 |
| C=C/C=N Stretch | 1500 - 1620 |
| C-F Stretch | 1100 - 1250 |
Experimental Protocols: A Generalized Approach
While a specific protocol for the synthesis of this compound is not publicly detailed, a plausible synthetic route can be constructed based on established methodologies for 7-azaindole derivatives.
General Synthesis Workflow
The synthesis would likely commence with a suitable substituted pyridine derivative, followed by the construction of the pyrrole ring and subsequent functional group manipulations.
The Diverse Biological Activities of Pyrrolo[2,3-b]pyridine Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a broad spectrum of biological activities. Its structural similarity to purine has made it a valuable template for the design of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of the significant biological activities of pyrrolo[2,3-b]pyridine derivatives, with a focus on their anticancer, kinase inhibitory, and antimicrobial properties. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are included to support further research and drug development efforts in this area.
Kinase Inhibitory Activity
Pyrrolo[2,3-b]pyridine derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Aberrant activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is implicated in the development and progression of numerous cancers. The pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent FGFR inhibitors. For instance, compound 4h demonstrated potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values of 7 nM, 9 nM, and 25 nM, respectively.[1][2] This inhibition disrupts downstream signaling cascades, including the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways, leading to reduced cancer cell proliferation, migration, and invasion.[1]
Cyclin-Dependent Kinase 8 (CDK8) Inhibition
Cyclin-Dependent Kinase 8 (CDK8) is a key transcriptional regulator and has been identified as a colorectal oncogene. A novel pyrrolo[2,3-b]pyridine derivative, compound 22 , was discovered as a potent type II CDK8 inhibitor with an IC50 value of 48.6 nM.[3] This compound targets CDK8 to indirectly inhibit β-catenin activity, leading to the downregulation of the WNT/β-catenin signaling pathway and inducing cell cycle arrest.[3]
Glycogen Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a crucial enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease. A series of novel pyrrolo[2,3-b]pyridine derivatives have shown strong GSK-3β inhibitory activities. Notably, compounds 41 , 46 , and 54 exhibited exceptionally low IC50 values of 0.22 nM, 0.26 nM, and 0.24 nM, respectively.[4] Inhibition of GSK-3β by these compounds can prevent the hyperphosphorylation of tau protein, a hallmark of Alzheimer's disease.[4]
Janus Kinase 1 (JAK1) Inhibition
The Janus Kinase (JAK) family plays a critical role in cytokine-mediated inflammatory and autoimmune responses through the JAK/STAT signaling pathway. A potent and selective JAK1 inhibitor, 31g , a N-methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivative, was developed.[5] Its (S,S)-enantiomer, 38a , demonstrated excellent potency for JAK1 and high selectivity over other JAK isoforms.[5]
Other Kinase Inhibition
The versatility of the pyrrolo[2,3-b]pyridine scaffold extends to the inhibition of other kinases, including Traf2- and Nck-interacting kinase (TNIK) and Phosphodiesterase 4B (PDE4B). Several derivatives have demonstrated potent TNIK inhibition with IC50 values in the sub-nanomolar to low nanomolar range.[6][7] Additionally, a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors, with IC50 values ranging from 0.11 to 1.1 µM.[8]
Anticancer Activity
The kinase inhibitory properties of pyrrolo[2,3-b]pyridine derivatives contribute significantly to their potent anticancer activity against a range of human cancer cell lines.
Antiproliferative Activity
Numerous studies have reported the significant growth inhibitory effects of these compounds. For example, a series of 1,2,3-triazole-containing pyrrolo[2,3-b]pyridine analogues exhibited growth inhibition in A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cell lines with IC50 values ranging from 0.12 µM to 9.84 µM.[9] The antiproliferative mechanism of some of these compounds involves intercalation into calf thymus DNA, leading to the blockage of DNA replication.[9]
Cellular Effects
Beyond proliferation, these derivatives have been shown to induce apoptosis and inhibit cell migration and invasion in cancer cells. For instance, the potent FGFR inhibitor 4h not only inhibited the proliferation of 4T1 breast cancer cells but also induced apoptosis and significantly hampered their migration and invasion capabilities.[1][2]
Antimicrobial and Antifungal Activity
The biological activity of pyrrolo[2,3-b]pyridines is not limited to human cellular targets. These compounds have also shown promising activity against various microbial and fungal pathogens.
Antibacterial Activity
Several pyrrolo[2,3-b]pyridine derivatives have demonstrated notable antibacterial activity. For instance, certain compounds showed inhibitory activity against E. coli, B. spizizenii, and P. aeruginosa.[10] The minimum inhibitory concentration (MIC) is a key parameter for evaluating antibacterial potency.
Antifungal Activity
A variety of 3- and 6-substituted 1H-pyrrolo[2,3-b]pyridine derivatives have exhibited considerable fungicidal activity against Pyricularia oryzae, the fungus responsible for rice blast disease.[11]
Quantitative Data Summary
The following tables summarize the quantitative biological activity data for representative pyrrolo[2,3-b]pyridine derivatives.
Table 1: Kinase Inhibitory Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 4h | FGFR1 | 7 | [1][2] |
| FGFR2 | 9 | [1][2] | |
| FGFR3 | 25 | [1][2] | |
| FGFR4 | 712 | [1][2] | |
| 22 | CDK8 | 48.6 | [3] |
| 41 | GSK-3β | 0.22 | [4] |
| 46 | GSK-3β | 0.26 | [4] |
| 54 | GSK-3β | 0.24 | [4] |
| Series | TNIK | <1 - low nM | [6][7] |
| Series | PDE4B | 110 - 1100 | [8] |
Table 2: Anticancer Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Series (5c, 5d, etc.) | A549 (Lung) | 0.12 - 9.84 | [9] |
| HeLa (Cervical) | 0.12 - 9.84 | [9] | |
| MDA-MB-231 (Breast) | 0.12 - 9.84 | [9] | |
| 4h | 4T1 (Breast) | Not specified | [1][2] |
| MDA-MB-231 (Breast) | Not specified | [1] | |
| MCF-7 (Breast) | Not specified | [1] |
Table 3: Antimicrobial Activity of Pyrrolo[2,3-b]pyridine Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Series (3a, 3g, etc.) | E. coli | Not specified | [10] |
| B. spizizenii | Not specified | [10] | |
| Series | Pyricularia oryzae | Not specified | [11] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Kinase Inhibition Assay (General Protocol)
This protocol describes a general luminescence-based assay to measure the activity of a target kinase and the inhibitory effect of test compounds.
Materials:
-
Kinase assay buffer
-
Purified recombinant target kinase (e.g., FGFR, CDK8, GSK-3β)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Test pyrrolo[2,3-b]pyridine derivatives dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer. The final DMSO concentration should typically be ≤1%.
-
In the wells of the assay plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Add the diluted kinase to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 45-60 minutes).
-
Stop the reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves adding an ADP-Glo™ reagent to deplete unused ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Sulforhodamine B (SRB) Assay for Anticancer Activity
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test pyrrolo[2,3-b]pyridine derivatives
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% acetic acid
-
10 mM Tris base solution
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).
-
Fix the cells by gently adding cold TCA to each well and incubate at 4°C for 1 hour.
-
Wash the plates five times with slow-running tap water to remove TCA and air dry the plates.
-
Stain the cells by adding SRB solution to each well and incubate at room temperature for 30 minutes.
-
Wash the plates four times with 1% acetic acid to remove unbound dye and air dry the plates.
-
Solubilize the protein-bound dye by adding Tris base solution to each well.
-
Measure the absorbance at 510-570 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Test pyrrolo[2,3-b]pyridine derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of the microorganism in the broth medium.
-
Prepare two-fold serial dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria).
-
Determine the MIC by visual inspection for the lowest concentration of the compound that shows no visible growth. Alternatively, measure the optical density at 600 nm.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by pyrrolo[2,3-b]pyridine derivatives and a general experimental workflow for their biological evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identification of a novel pyrrolo[2,3- b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of pyrrolo-pyridine derivatives as novel class of antibacterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. tandfonline.com [tandfonline.com]
The Ascendant Role of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in Modern Drug Discovery
For Immediate Release
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that offer both structural novelty and potent biological activity is paramount. Among the rising stars in this field is methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate , a heterocyclic compound belonging to the 7-azaindole class. This molecule is increasingly recognized by researchers, scientists, and drug development professionals as a critical building block in the synthesis of next-generation therapeutics, particularly in the realm of kinase inhibition for oncology and inflammatory diseases.
The 1H-pyrrolo[2,3-b]pyridine core, a bioisostere of indole, provides a versatile platform for developing drugs with improved pharmacological properties. The strategic placement of a fluorine atom at the 4-position and a methyl carboxylate group at the 5-position of this scaffold significantly influences its electronic properties and binding interactions with therapeutic targets, making it a highly sought-after intermediate in drug design.
Physicochemical Properties
While detailed experimental data for the standalone compound is not extensively published in peer-reviewed literature, its fundamental properties can be cataloged from available sources.
| Property | Value | Source |
| CAS Number | 1234615-74-7 | ChemicalBook[1] |
| Molecular Formula | C₉H₇FN₂O₂ | ChemicalBook[1] |
| Molecular Weight | 194.16 g/mol | ChemicalBook[1] |
Synthesis and Experimental Protocols
A definitive, publicly available, step-by-step synthesis protocol for this compound is not readily found in the current body of scientific literature. However, the synthesis of the broader 7-azaindole class of compounds is well-documented, employing methods such as the Fischer indole synthesis and various palladium-catalyzed cross-coupling reactions. It is plausible that the synthesis of this specific fluorinated carboxylate derivative involves a multi-step sequence starting from a suitably substituted pyridine precursor, followed by the construction of the fused pyrrole ring.
A general conceptual workflow for the synthesis of substituted 7-azaindoles is depicted below.
Biological Significance and Applications in Kinase Inhibition
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of numerous diseases, including cancer and autoimmune disorders. The core structure of this compound serves as a foundational element for the development of potent and selective kinase inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Abnormal activation of the FGFR signaling pathway is implicated in the progression of several cancers. A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been identified as potent FGFR inhibitors.[2] For instance, compound 4h from a reported study, which shares the core scaffold, exhibited impressive inhibitory activity against multiple FGFR isoforms.[2]
| Compound | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | FGFR4 IC₅₀ (nM) |
| 4h | 7 | 9 | 25 | 712 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives as FGFR inhibitors.[2]
The FGFR signaling cascade, a key target for these compounds, is illustrated below.
Janus Kinase (JAK) Inhibition
The JAK/STAT signaling pathway is central to the immune response, and its aberrant activation is linked to inflammatory and autoimmune diseases. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been investigated as potent JAK inhibitors. The core structure facilitates interactions within the ATP-binding pocket of JAKs, leading to the modulation of inflammatory cytokine signaling.
Below is a diagram of the canonical JAK/STAT signaling pathway.
Phosphoinositide 3-kinase (PI3K) Inhibition
The PI3K/AKT/mTOR pathway is a critical signaling network that governs cell growth, proliferation, and survival. Its hyperactivation is a common event in many cancers. The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to develop inhibitors that target components of this pathway, offering a promising avenue for cancer therapy.
A simplified representation of the PI3K/AKT/mTOR signaling pathway is provided below.
Future Directions
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its utility as a versatile building block for potent kinase inhibitors underscores its importance in the development of targeted therapies. Future research will likely focus on the development of efficient and scalable synthetic routes to this and related compounds. Furthermore, the exploration of novel derivatives built upon this scaffold will undoubtedly lead to the discovery of new drug candidates with enhanced efficacy and safety profiles for a range of diseases. The continued investigation into this promising chemical entity holds the key to unlocking new frontiers in the treatment of cancer, inflammation, and other debilitating conditions.
References
The Discovery and Synthesis of Novel Pyrrolopyridine Compounds: A Technical Guide for Drug Development Professionals
Introduction: Pyrrolopyridines, also known as azaindoles, represent a class of bicyclic heterocyclic compounds that have garnered significant attention in medicinal chemistry. Their structural resemblance to purines makes them ideal scaffolds for the development of kinase inhibitors. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel pyrrolopyridine compounds, with a focus on their therapeutic potential.
The pyrrolopyridine core is a versatile pharmacophore found in a number of natural products and synthetic molecules with a wide range of biological activities.[1] These compounds have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and neuroprotective agents.[2] A notable example of a successful pyrrolopyridine-based drug is Vemurafenib, a BRAF kinase inhibitor used in the treatment of melanoma.[3]
Core Synthetic Strategies
The synthesis of the pyrrolopyridine nucleus can be achieved through various strategies, primarily involving the construction of the pyrrole ring onto a pre-existing pyridine core or vice versa. The choice of synthetic route often depends on the desired substitution pattern on the final molecule.
Synthesis of the Pyrrolo[2,3-b]pyridine (7-Azaindole) Core
One common approach to the 7-azaindole scaffold involves the Fischer indole synthesis from a suitable pyridylhydrazine. Alternatively, transition metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling followed by intramolecular cyclization, have proven to be efficient methods.
Synthesis of the Pyrrolo[3,2-c]pyridine (5-Azaindole) Core
Derivatives of this isomer have been synthesized as potent anticancer agents that act as colchicine-binding site inhibitors.[4] The synthetic routes often involve multi-step sequences starting from substituted pyridines.
Synthesis of Pyrrolo[3,4-c]pyridine-1,3-diones
These compounds have been explored for their potential sedative and analgesic activities.[5] Synthetic methods for this scaffold are categorized into the annulation of the pyrrole moiety, the annulation of the pyridine ring, or a tandem closure of both rings.[6]
Biological Activity and Therapeutic Targets
The biological significance of pyrrolopyridine derivatives primarily stems from their ability to act as competitive inhibitors of ATP-binding sites on various protein kinases.[3] This inhibitory action can modulate signaling pathways implicated in numerous diseases, most notably cancer and inflammatory disorders.
Kinase Inhibition
The pyrrolopyridine scaffold serves as a privileged structure in the design of kinase inhibitors due to its structural similarity to the adenine core of ATP.[7] By modifying the substituents on the pyrrolopyridine ring, medicinal chemists can achieve selectivity for specific kinases.[3]
Key kinase targets for pyrrolopyridine inhibitors include:
-
Janus Kinases (JAKs): These are critical components of the JAK-STAT signaling pathway, which is often dysregulated in inflammatory and autoimmune diseases.[8]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers, making it an attractive target for therapeutic intervention.[9]
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is involved in multiple cellular processes, and its dysregulation is linked to neurodegenerative diseases like Alzheimer's.[10]
-
Met Proto-Oncogene (Met) Kinase: Overactivation of the Met signaling pathway is associated with tumor growth, invasion, and metastasis.[11]
Key Signaling Pathways
Understanding the signaling pathways modulated by pyrrolopyridine compounds is crucial for rational drug design and development.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a primary route for cytokine signaling. Upon ligand binding to its receptor, associated JAKs are activated, leading to the phosphorylation and activation of STAT proteins. Activated STATs then translocate to the nucleus to regulate gene expression.[7] Pyrrolopyridine-based JAK inhibitors can block this cascade, thereby mitigating inflammatory responses.
FGFR Signaling Pathway
Fibroblast Growth Factors (FGFs) bind to their receptors (FGFRs), leading to receptor dimerization and autophosphorylation. This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are involved in cell proliferation, survival, and angiogenesis.[12] Pyrrolopyridine inhibitors targeting FGFR can disrupt these processes in cancer cells.
References
- 1. Glycogen synthase kinase-3 signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. shutterstock.com [shutterstock.com]
- 3. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 4. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioresearch of New 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
In-Depth Technical Guide: Physicochemical Properties of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a heterocyclic organic compound belonging to the 7-azaindole class of molecules. The 1H-pyrrolo[2,3-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry due to its structural similarity to purines, allowing it to effectively interact with the ATP-binding sites of various kinases. This structural feature has led to the development of numerous kinase inhibitors for a range of therapeutic areas, including oncology and inflammatory diseases. This technical guide provides a comprehensive overview of the known physicochemical properties, a plausible synthetic approach, and the potential biological significance of this compound, with a focus on its relevance to drug discovery and development.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in the public domain, its fundamental properties can be established, and others can be inferred from closely related analogs.
Table 1: Physicochemical Data Summary
| Property | Value | Source/Method |
| CAS Number | 1234615-74-7 | Chemical Supplier Databases |
| Molecular Formula | C₉H₇FN₂O₂ | Chemical Supplier Databases |
| Molecular Weight | 194.16 g/mol | Calculated |
| Melting Point | Not Reported | - |
| Boiling Point | Not Reported | - |
| Solubility | Not Reported | - |
| pKa | Not Reported | - |
| LogP | Not Reported | - |
Synthesis and Experimental Protocols
The proposed synthesis would likely involve the construction of the core 7-azaindole ring system, followed by functionalization at the 4- and 5-positions. Key reaction types would include cyclization to form the pyrrolopyridine core, followed by regioselective halogenation and carboxylation.
Proposed Synthetic Workflow:
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies (Hypothetical, based on analogous syntheses):
A detailed experimental protocol would require laboratory optimization. However, a general procedure based on the synthesis of similar compounds is outlined below.
Step 1: Synthesis of the 4-Fluoro-1H-pyrrolo[2,3-b]pyridine Core The synthesis could start from a suitably substituted pyridine precursor, followed by a cyclization reaction, such as a modified Fischer indole synthesis, to form the 7-azaindole ring system.[2] Alternatively, a domino reaction of 2-fluoro-3-methylpyridine with an appropriate aldehyde could be employed.
Step 2: Protection of the Pyrrole Nitrogen To avoid side reactions in subsequent steps, the pyrrole nitrogen would likely be protected with a suitable protecting group, such as a triisopropylsilyl (TIPS) group. This is achieved by reacting the 4-fluoro-7-azaindole with TIPS-Cl in the presence of a base like imidazole.[3]
Step 3: Introduction of the Carboxylate Group at the 5-Position The protected 4-fluoro-7-azaindole would then undergo regioselective functionalization at the 5-position. This could be achieved through lithiation with a strong base like s-butyllithium, followed by quenching with N,N-dimethylformamide (DMF) to introduce a formyl group.[3]
Step 4: Oxidation to the Carboxylic Acid The formyl group at the 5-position would then be oxidized to a carboxylic acid. A variety of oxidizing agents could be used for this transformation, such as potassium permanganate or Oxone®.
Step 5: Esterification The final step would be the esterification of the carboxylic acid with methanol under acidic conditions (e.g., using sulfuric acid as a catalyst) to yield the desired this compound.
Step 6: Deprotection (if necessary) If the protecting group is not removed during the esterification step, a final deprotection step would be required. For a TIPS group, this can typically be achieved using a fluoride source such as tetrabutylammonium fluoride (TBAF).
Potential Biological Activity and Signaling Pathways
While no specific biological data for this compound has been reported, the 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore in the development of kinase inhibitors. This is due to its ability to act as a hinge-binding motif, mimicking the adenine core of ATP. Derivatives of this scaffold have been shown to inhibit a variety of kinases involved in key signaling pathways.
Potential Kinase Targets and Associated Signaling Pathways:
-
Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for cytokine-mediated immune responses. Inhibitors of JAKs, particularly JAK1 and JAK3, are effective in treating autoimmune diseases like rheumatoid arthritis. Several 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives have been developed as potent and selective JAK1 inhibitors.[4]
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR signaling pathway plays a critical role in cell proliferation, differentiation, and angiogenesis. Aberrant FGFR signaling is implicated in various cancers. 1H-pyrrolo[2,3-b]pyridine derivatives have been designed as potent inhibitors of FGFR1, 2, and 3.[5][6]
-
Phosphodiesterase 4B (PDE4B): PDE4B is an enzyme that regulates intracellular levels of cyclic AMP (cAMP), a key second messenger in inflammatory signaling. Inhibition of PDE4B has therapeutic potential in inflammatory and central nervous system disorders. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors.[7]
Logical Relationship of the Scaffold to Kinase Inhibition:
Caption: The logical relationship between the 1H-pyrrolo[2,3-b]pyridine scaffold and kinase inhibition.
Given the prevalence of this scaffold in kinase inhibitor design, it is highly probable that this compound would exhibit inhibitory activity against one or more protein kinases. The specific kinase profile would be dependent on the nature and position of the substituents on the core ring system. The 4-fluoro and 5-methoxycarbonyl groups will influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and selectivity for different kinase targets. Further screening against a panel of kinases would be necessary to elucidate its specific biological activity.
Conclusion
This compound is a molecule of significant interest for drug discovery, primarily due to its core 7-azaindole scaffold, which is a proven pharmacophore for kinase inhibition. While specific experimental data on its physicochemical properties and biological activity are currently limited, this guide provides a framework for its potential synthesis and likely therapeutic relevance. Further experimental investigation is warranted to fully characterize this compound and explore its potential as a lead molecule in the development of novel kinase inhibitors. Researchers in the fields of medicinal chemistry and drug development are encouraged to consider this compound and its derivatives in their screening and optimization programs targeting kinase-driven pathologies.
References
- 1. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]
- 4. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a key building block in the synthesis of a variety of kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, scaffold is a privileged structure in medicinal chemistry, capable of forming crucial hydrogen bond interactions with the hinge region of kinase active sites. The fluorine atom at the 4-position can enhance binding affinity and improve metabolic stability, while the methyl carboxylate at the 5-position provides a versatile handle for the introduction of various functional groups to modulate potency and selectivity. This document provides detailed application notes and experimental protocols for the use of this versatile starting material in the synthesis of potent kinase inhibitors targeting key signaling pathways implicated in cancer and autoimmune diseases.
Kinase Targets and Signaling Pathways
Derivatives of this compound have shown significant inhibitory activity against several important kinase families, including Janus Kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs).
Janus Kinase (JAK) Family: JAKs are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. The JAK-STAT signaling pathway is essential for immunity, cell growth, and differentiation. Dysregulation of this pathway is implicated in various autoimmune diseases and cancers.
Fibroblast Growth Factor Receptor (FGFR) Family: FGFRs are a family of receptor tyrosine kinases that are involved in cell proliferation, differentiation, migration, and angiogenesis. Aberrant FGFR signaling, due to mutations, amplifications, or translocations, is a key driver in a variety of cancers.
Data Presentation: Inhibitory Activities of 1H-pyrrolo[2,3-b]pyridine Derivatives
The following tables summarize the in vitro inhibitory activities (IC50 values) of various kinase inhibitors synthesized from 1H-pyrrolo[2,3-b]pyridine scaffolds. This data highlights the potential of this chemical class to yield potent and selective inhibitors.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives against Janus Kinases (JAKs)
| Compound ID | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Compound A | >10000 | >10000 | 200 | [1] |
| Compound B | 3400 | >10000 | 28 | [1] |
| Compound C | 1800 | 5600 | 11 | [1] |
| Compound D | 300 | 1200 | 2.8 | [1] |
Table 2: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Fibroblast Growth Factor Receptors (FGFRs)
| Compound ID | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) | Reference |
| Compound 4h | 7 | 9 | 25 | 712 | [2][3] |
| Compound 1 | 1900 | ND | ND | ND | [2] |
ND: Not Determined
Experimental Protocols
The following protocols provide detailed methodologies for the key synthetic transformations of this compound into kinase inhibitor scaffolds.
Protocol 1: Amidation of this compound
This protocol describes the conversion of the methyl ester to a primary amide, a common precursor for further functionalization.
Materials:
-
This compound
-
Ammonia (7 N solution in methanol)
-
Methanol
-
Sealed tube or pressure vessel
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in methanol, add a 7 N solution of ammonia in methanol (10.0 eq).
-
Seal the reaction vessel and heat to 80 °C with stirring for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent and excess ammonia.
-
The resulting crude 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) at the C4-Position
This protocol details the displacement of the C4-fluorine atom with a desired amine, a key step in building the final kinase inhibitor.
Materials:
-
4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (from Protocol 1)
-
Desired amine (1.2 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO)
-
Microwave reactor or conventional heating setup with a sealed tube
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
In a microwave-safe vial or a sealed tube, combine 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (1.0 eq), the desired amine (1.2 eq), and DIPEA (3.0 eq).
-
Add NMP or DMSO as the solvent.
-
If using a microwave reactor, heat the mixture to 150-180 °C for 1-2 hours. If using conventional heating, heat the sealed tube to 120-150 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired C4-aminated kinase inhibitor precursor.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.
Caption: The JAK-STAT signaling pathway and its inhibition.
Caption: The FGFR signaling pathway and its inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of kinase inhibitors using this compound.
Caption: General synthetic workflow for kinase inhibitors.
References
- 1. Synthesis and evaluation of novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives as potent and orally efficacious immunomodulators targeting JAK3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Derivatization of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a versatile scaffold for structure-activity relationship (SAR) studies. The derivatization strategies outlined herein are aimed at exploring the chemical space around this core to optimize biological activity for various therapeutic targets.
Introduction
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including inhibition of kinases such as Fibroblast Growth Factor Receptor (FGFR) and Janus Kinase (JAK), as well as other enzymes like Phosphodiesterase 4B (PDE4B).[1][2][3][4] The presence of a fluorine atom at the 4-position and a methyl carboxylate at the 5-position on this scaffold provides a key starting point for the synthesis of diverse compound libraries. The strategic modification of this core allows for the fine-tuning of physicochemical properties and target engagement.
This document outlines three primary derivatization strategies for this compound:
-
Amide Bond Formation: The methyl ester at the C5 position can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for amide coupling with a variety of amines.
-
N-Alkylation/Arylation: The pyrrole nitrogen (N1) is amenable to substitution, allowing for the introduction of various alkyl and aryl groups.
-
Cross-Coupling Reactions: While the starting material is not pre-functionalized for direct cross-coupling at other positions, derivatization can introduce handles (e.g., halogens) for subsequent Suzuki or Buchwald-Hartwig reactions to introduce aryl, heteroaryl, or amino substituents.
Derivatization Strategies and Workflow
The following diagram illustrates a general workflow for the derivatization of the title compound.
Caption: General derivatization workflow for SAR studies.
Experimental Protocols
Protocol 1: Hydrolysis of this compound
This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid, a key intermediate for amide bond formation.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of MeOH or THF and water.
-
Add LiOH (1.5-3.0 eq) or NaOH (1.5-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature or gently heat (e.g., 40-50 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Dilute the aqueous residue with water and wash with EtOAc to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
-
The product may precipitate out of solution. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous layer with EtOAc (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid.
Protocol 2: Amide Coupling of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic Acid
This protocol outlines a general procedure for the formation of amides using a peptide coupling agent.
Materials:
-
4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (from Protocol 1)
-
Desired primary or secondary amine (1.0-1.2 eq)
-
Propanephosphonic acid anhydride (T3P) or HATU (1.1-1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) in anhydrous DMF or DCM, add the amine (1.0-1.2 eq) and DIPEA (2.0-3.0 eq).
-
Add the coupling agent (e.g., T3P, 50% solution in EtOAc, 1.5 eq) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 30 minutes to 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
Protocol 3: N-Alkylation of the Pyrrole Ring
This protocol describes the alkylation of the N1 position of the pyrrolo[2,3-b]pyridine core.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.0-1.2 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (e.g., K₂CO₃, 1.5 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature, dilute with EtOAc, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Structure-Activity Relationship (SAR) Data
The following tables summarize SAR data for derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold against various biological targets. While not derived directly from this compound, this data provides valuable insights into the effects of substitutions on this core.
Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides as PDE4B Inhibitors [4]
| Compound | R Group on Amide | PDE4B IC₅₀ (µM) |
| 11a | Cyclopropyl | 0.53 |
| 11b | Cyclobutyl | 0.28 |
| 11c | Cyclopentyl | 0.27 |
| 11h | 3,3-Difluoroazetidin-1-yl | 0.14 |
| 11j | 3-Fluoroazetidin-1-yl | 0.11 |
Data suggests that small, cyclic, and fluorinated substituents on the C2-carboxamide are favorable for PDE4B inhibition.
Table 2: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors [2]
| Compound | R¹ at C5 | R² at C3 | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) |
| 3h | -CF₃ | -(E)-CH=CH-(3,5-dimethoxyphenyl) | 54 | 66 | 320 |
| 4a | -CF₃ | -CH₂CH₂(3-methoxyphenyl) | 83 | 93 | 421 |
| 4h | -CF₃ | -CH₂CH₂(3,5-dimethoxyphenyl) | 7 | 9 | 25 |
| 4l | -CF₃ | -CH₂CH₂(3,4,5-trimethoxyphenyl) | 266 | 259 | 634 |
These results indicate that a 3,5-dimethoxyphenyl ethyl substituent at the C3 position significantly enhances FGFR inhibitory activity.[2]
Table 3: SAR of 4-Amino-1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK Inhibitors [3]
| Compound | R Group on C4-amino | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | | :--- | :--- | :--- | :--- | :--- | :--- | | 31g | cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl | 1.8 | 110 | 180 | | 38a | (1S,2S,4S)-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl | 0.9 | 120 | 210 |
This data highlights the importance of the stereochemistry and substitution pattern on the piperidine ring at the C4 position for potent and selective JAK1 inhibition.[3]
Signaling Pathways and Experimental Workflows
PDE4B Signaling Pathway
The following diagram illustrates the role of PDE4B in the cAMP signaling pathway, which is relevant to inflammation.
Caption: PDE4B-mediated cAMP signaling pathway.[1]
Amide Coupling Experimental Workflow
The diagram below outlines the key steps in the amide coupling protocol.
Caption: Workflow for amide coupling experiments.
References
- 1. Phosphodiesterase 4B: Master Regulator of Brain Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate as a versatile building block in palladium-catalyzed cross-coupling reactions. The protocols outlined below are based on established methodologies for related heterocyclic systems and serve as a guide for the synthesis of a diverse range of substituted 7-azaindole derivatives, which are of significant interest in medicinal chemistry and materials science.
Introduction
This compound is a key intermediate for the synthesis of various functionalized 7-azaindole scaffolds. The fluorine atom at the 4-position offers a reactive site for nucleophilic aromatic substitution, while the pyrrolo[2,3-b]pyridine core can be further elaborated through various cross-coupling strategies. This document focuses on three prominent palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing generalized protocols and expected outcomes based on analogous systems. These reactions are fundamental in drug discovery for creating carbon-carbon and carbon-heteroatom bonds.[1][2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds, typically between an aryl or vinyl halide and a boronic acid or ester. In the context of this compound, this reaction can be employed to introduce aryl or heteroaryl substituents at the 4-position, displacing the fluorine atom.
General Experimental Protocol: Suzuki-Miyaura Coupling
A mixture of this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(dppf)Cl2 (0.05-0.1 equiv.), and a base like K2CO3 or Cs2CO3 (2.0-3.0 equiv.) is prepared in a suitable solvent system, often a mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water. The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 110 °C for 2 to 24 hours. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[3][4]
Tabulated Data: Representative Suzuki-Miyaura Coupling Conditions
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl2 (5) | K2CO3 (2) | DME/H2O | 90 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh3)4 (5) | Cs2CO3 (3) | 1,4-Dioxane/H2O | 100 | 8 | 80-90 |
| 3 | Thiophen-2-ylboronic acid | Pd(dppf)Cl2 (8) | K2CO3 (2.5) | Toluene/H2O | 110 | 16 | 75-85 |
| 4 | Pyridin-3-ylboronic acid | Pd(OAc)2/SPhos (5) | K3PO4 (3) | 1,4-Dioxane/H2O | 100 | 10 | 70-80 |
Yields are estimated based on similar reported reactions and may vary.
Suzuki-Miyaura Coupling Workflow
Caption: Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1] This method allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyrrolo[2,3-b]pyridine core, providing access to a library of 4-amino-substituted derivatives.
General Experimental Protocol: Buchwald-Hartwig Amination
In an oven-dried Schlenk tube, this compound (1.0 equiv.), the desired amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd2(dba)3 or Pd(OAc)2, 0.02-0.05 equiv.), a suitable phosphine ligand (e.g., BINAP, XPhos, or RuPhos, 0.04-0.1 equiv.), and a strong base such as Cs2CO3 or NaOtBu (1.5-2.5 equiv.) are combined. The tube is evacuated and backfilled with an inert gas (argon or nitrogen). Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) is added, and the mixture is heated to 80-120 °C for 4 to 24 hours. After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The residue is then purified by flash column chromatography to afford the desired 4-amino-pyrrolo[2,3-b]pyridine derivative.[3][5]
Tabulated Data: Representative Buchwald-Hartwig Amination Conditions
| Entry | Amine | Catalyst/Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd(OAc)2/BINAP (2/4) | Cs2CO3 (2) | Toluene | 110 | 18 | 75-85 |
| 2 | Morpholine | Pd2(dba)3/XPhos (2.5/5) | NaOtBu (2) | 1,4-Dioxane | 100 | 12 | 80-90 |
| 3 | Benzylamine | Pd(OAc)2/RuPhos (3/6) | K3PO4 (3) | Toluene | 120 | 24 | 70-80 |
| 4 | N-Methylpiperazine | Pd2(dba)3/BINAP (2/4) | Cs2CO3 (2.5) | 1,4-Dioxane | 100 | 16 | 75-85 |
Yields are estimated based on similar reported reactions and may vary.
Buchwald-Hartwig Amination Workflow
Caption: Buchwald-Hartwig Amination Workflow
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is highly valuable for the synthesis of acetylenic compounds, which are important precursors for various heterocycles and conjugated systems.[6][7] For this compound, the Sonogashira coupling can be used to introduce alkynyl moieties at the 4-position.
General Experimental Protocol: Sonogashira Coupling
To a solution of this compound (1.0 equiv.) and a terminal alkyne (1.2-1.5 equiv.) in a suitable solvent such as THF or DMF, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(PPh3)2, 0.02-0.05 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.05-0.1 equiv.), and a base, typically an amine like triethylamine or diisopropylethylamine, are added. The reaction is stirred under an inert atmosphere at room temperature to 60 °C for 2 to 12 hours. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the 4-alkynyl-pyrrolo[2,3-b]pyridine derivative.[8][9]
Tabulated Data: Representative Sonogashira Coupling Conditions
| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh3)4 (5) | CuI (10) | Et3N | THF | RT | 6 | 85-95 |
| 2 | Ethynyltrimethylsilane | PdCl2(PPh3)2 (3) | CuI (6) | DIPEA | DMF | 40 | 8 | 80-90 |
| 3 | Propargyl alcohol | Pd(PPh3)4 (5) | CuI (10) | Et3N | THF | RT | 4 | 90-98 |
| 4 | 1-Hexyne | PdCl2(PPh3)2 (4) | CuI (8) | Et3N | DMF | 50 | 10 | 75-85 |
Yields are estimated based on similar reported reactions and may vary.
Sonogashira Coupling Workflow
Caption: Sonogashira Coupling Workflow
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide array of functionalized 7-azaindoles. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions provide efficient and modular approaches to introduce diverse substituents at the 4-position of the pyrrolo[2,3-b]pyridine core. The protocols and data presented herein serve as a practical guide for researchers in the fields of organic synthesis and medicinal chemistry to facilitate the development of novel compounds with potential therapeutic applications.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. Efficient one-pot synthesis of new 1-amino substituted pyrrolo[1,2-a]quinoline-4-carboxylate esters via copper-free Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Janus kinase (JAK) family of intracellular tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical mediators of cytokine signaling through the JAK/STAT pathway. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases. Selective inhibition of JAK1 is a promising therapeutic strategy, as it plays a key role in the signaling of numerous pro-inflammatory cytokines. This document provides detailed protocols for the synthesis and evaluation of a series of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives, which have been identified as potent and selective JAK1 inhibitors. The methodologies described herein are based on the findings reported by Park et al. in the Journal of Medicinal Chemistry (2021).[1][2]
Data Presentation
The following tables summarize the in vitro potency and selectivity of key N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives against the JAK family of kinases.
Table 1: In Vitro Kinase Inhibitory Activity of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives
| Compound | JAK1 IC₅₀ (nM) | JAK2 IC₅₀ (nM) | JAK3 IC₅₀ (nM) | TYK2 IC₅₀ (nM) |
| 31g | 3.4 | 120 | 230 | 110 |
| 38a ((S,S)-enantiomer of 31g) | 1.9 | 150 | 280 | 130 |
IC₅₀ values were determined using an in vitro kinase assay.
Table 2: Selectivity Profile of Key JAK1 Inhibitors
| Compound | JAK2/JAK1 Selectivity (fold) | JAK3/JAK1 Selectivity (fold) | TYK2/JAK1 Selectivity (fold) |
| 31g | 35.3 | 67.6 | 32.4 |
| 38a ((S,S)-enantiomer of 31g) | 78.9 | 147.4 | 68.4 |
Selectivity is calculated as the ratio of IC₅₀ values (IC₅₀ of other JAKs / IC₅₀ of JAK1).
Visualization of Key Pathways and Workflows
JAK1 Signaling Pathway
Caption: JAK1/STAT signaling pathway and the point of inhibition.
Experimental Workflow
Caption: Workflow for synthesis and evaluation of JAK1 inhibitors.
Experimental Protocols
I. Synthesis of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives
A. Synthesis of 4-chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Intermediate 1)
-
Starting Material: 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid.
-
Amide Coupling:
-
To a solution of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1,1'-carbonyldiimidazole (CDI) (1.2 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of methylamine (2.0 M in THF, 1.5 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide.
-
B. Synthesis of (cis)-1-(4-chlorobenzyl)-2-methylpiperidin-4-amine (Intermediate 2)
This intermediate is synthesized via a multi-step process, which includes the formation of a piperidine ring and subsequent functional group manipulations. A detailed, multi-step synthesis protocol should be followed as described in relevant literature for piperidine derivatives.
C. Synthesis of 4-((cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino)-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Compound 31g)
-
Nucleophilic Aromatic Substitution:
-
To a solution of 4-chloro-N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide (Intermediate 1, 1.0 eq) and (cis)-1-(4-chlorobenzyl)-2-methylpiperidin-4-amine (Intermediate 2, 1.2 eq) in n-butanol, add N,N-diisopropylethylamine (DIPEA) (3.0 eq).
-
Heat the reaction mixture to reflux (approximately 120 °C) for 24-48 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the final product, compound 31g.
-
-
Characterization:
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
II. In Vitro JAK Kinase Inhibition Assay
A. Principle
The inhibitory activity of the synthesized compounds against JAK1, JAK2, JAK3, and TYK2 is determined using a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay (Promega). This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
B. Protocol
-
Reagent Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
Prepare the kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Prepare a solution of the respective JAK enzyme (JAK1, JAK2, JAK3, or TYK2) and the substrate peptide in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer. The final ATP concentration should be at or near the Kₘ for each enzyme.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 10 µL of the enzyme/substrate mixture to each well.
-
Initiate the reaction by adding 10 µL of the ATP solution.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection:
-
Add 25 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Calculate the IC₅₀ values using a non-linear regression analysis (log(inhibitor) vs. normalized response).
-
III. Cellular Assay for Inhibition of IL-6-Induced STAT3 Phosphorylation
A. Principle
This assay assesses the ability of the compounds to inhibit JAK1-mediated signaling in a cellular context. Interleukin-6 (IL-6) stimulation of cells, such as HeLa cells, leads to the JAK1-dependent phosphorylation of STAT3 (p-STAT3). The levels of p-STAT3 are quantified by Western blotting.
B. Protocol
-
Cell Culture and Treatment:
-
Seed HeLa cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours prior to the experiment.
-
Pre-incubate the cells with varying concentrations of the test compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with human IL-6 (e.g., 20 ng/mL) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply an ECL substrate.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
To ensure equal protein loading, strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., β-actin or GAPDH).
-
Quantify the band intensities using densitometry software.
-
Normalize the p-STAT3 signal to the total STAT3 signal and/or the loading control.
-
Determine the concentration-dependent inhibition of STAT3 phosphorylation and calculate the IC₅₀ value.
-
References
Application Notes and Protocols for Amide Coupling with Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the amide coupling of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. This versatile building block is a key intermediate in the synthesis of various pharmaceutically active compounds, particularly kinase inhibitors. The following protocols and data are intended to guide researchers in selecting the optimal conditions for their specific amine coupling partners.
Overview of Amide Coupling Reactions
Amide bond formation is a cornerstone of medicinal chemistry. The direct reaction between a carboxylic acid (or its methyl ester, which is often hydrolyzed in situ or prior to coupling) and an amine is typically inefficient. Therefore, coupling reagents are employed to activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), uronium/aminium salts such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and phosphonium salts. Propanephosphonic acid anhydride (T3P) is another effective and increasingly popular coupling reagent known for its clean reaction profiles and water-soluble byproducts.
The choice of coupling reagent, base, and solvent is critical and often depends on the steric and electronic properties of both the carboxylic acid and the amine, as well as the desired scale of the reaction. For the coupling of this compound, several methods have proven effective.
Data Presentation: Amide Coupling Conditions and Yields
The following table summarizes various reported conditions for the amide coupling of 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid with different amine partners. Note that the methyl ester is typically saponified to the corresponding carboxylic acid before the coupling reaction.
| Entry | Amine Partner | Coupling Reagent(s) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3,4-Difluorobenzylamine | HATU | N/A | N/A | RT | 18 | 22[1] |
| 2 | Various Amines | T3P, DIPEA | DIPEA | DMF | RT | 0.5 - 4 | Moderate to Good |
| 3 | Hydrazine carboxamide HCl | HATU | N-ethyl-N-isopropylpropane-2-amine | Dioxane | RT | 3 | N/A[2] |
| 4 | General Primary/Secondary Amines | EDC, HOBt | DIPEA or Et3N | DMF or DCM | 0 - RT | 2 - 16 | Variable |
| 5 | General Primary/Secondary Amines | T3P | Pyridine or Et3N | EtOAc or MeCN | RT | 1 - 12 | High |
Experimental Protocols
Important Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle all reagents and solvents with care, consulting their respective Safety Data Sheets (SDS) before use.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is suitable for a wide range of amines, including those that may be less nucleophilic. HATU is known for its high efficiency and low rate of racemization.
Materials:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) for saponification
-
Methanol (MeOH) and Water (H2O)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Ethyl acetate (EtOAc)
Procedure:
Step A: Saponification of the Methyl Ester
-
Dissolve this compound (1.0 eq) in a mixture of THF or MeOH and water (e.g., 3:1 v/v).
-
Add LiOH (1.5 - 2.0 eq) or an equivalent amount of NaOH.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Carefully acidify the reaction mixture to pH ~3-4 with 1N HCl.
-
Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc, 3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid. This crude product is often used directly in the next step.
Step B: Amide Coupling
-
Dissolve the 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.0 - 1.2 eq).
-
Add DIPEA (2.0 - 3.0 eq).
-
Add HATU (1.1 - 1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 2-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc (3 x volumes).
-
Wash the combined organic layers with saturated aqueous NaHCO3, followed by brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired amide.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
This is a classic and cost-effective method for amide bond formation. HOBt is added to suppress side reactions and minimize racemization.
Materials:
-
4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (from Protocol 1, Step A)
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Water, Saturated aqueous NaHCO3, Brine
-
Anhydrous Na2SO4 or MgSO4
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq), HOBt (1.1 - 1.5 eq), and the desired amine (1.0 - 1.2 eq) in anhydrous DMF or DCM.
-
Add DIPEA (2.0 - 3.0 eq) to the mixture and stir for 5 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 - 1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Perform an aqueous workup as described in Protocol 1, Step B (steps 6-8).
-
Purify the crude product by silica gel column chromatography or recrystallization.
Protocol 3: T3P-Mediated Amide Coupling
T3P® (propanephosphonic acid anhydride) is a mild and efficient coupling reagent that often results in high yields and easy workup due to the water-solubility of its byproducts.
Materials:
-
4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (from Protocol 1, Step A)
-
Amine of choice
-
Propanephosphonic acid anhydride (T3P®), typically as a 50% solution in EtOAc or DMF
-
Pyridine or Triethylamine (Et3N)
-
Anhydrous Ethyl Acetate (EtOAc) or Acetonitrile (MeCN)
-
Water, Saturated aqueous NaHCO3, Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Dissolve 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid (1.0 eq) and the amine (1.0 - 1.2 eq) in anhydrous EtOAc or MeCN.
-
Add pyridine or Et3N (3.0 eq).
-
Add the T3P® solution (1.5 eq) dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Separate the layers and extract the aqueous phase with EtOAc (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
Visualizations
General Workflow for Amide Coupling
Caption: General experimental workflow for amide coupling.
Decision Flowchart for Coupling Reagent Selection
References
Application Notes: Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate in Fragment-Based Drug Design
Introduction
Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate is a valuable fragment for use in fragment-based drug design (FBDD), particularly for the discovery of kinase inhibitors. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine core of ATP and form key hydrogen bond interactions with the hinge region of protein kinases.[1][2] The fluorine substitution at the 4-position can enhance binding affinity and modulate physicochemical properties, while the methyl carboxylate at the 5-position provides a vector for synthetic elaboration and can engage in additional interactions within the ATP-binding pocket.[3]
Key Features for FBDD:
-
Low Molecular Weight: With a molecular weight of 194.16 g/mol , this fragment adheres to the "Rule of Three" often applied in FBDD.[4]
-
Hinge-Binding Motif: The pyrrolo[2,3-b]pyridine core is a well-established hinge-binder for a variety of protein kinases.[1][2]
-
Tractable Chemistry: The methyl ester provides a readily modifiable handle for fragment growing or linking strategies.
-
Favorable Physicochemical Properties: The fluorine atom can improve metabolic stability and membrane permeability.
Therapeutic Potential
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have shown potent inhibitory activity against a range of therapeutically relevant kinases, including but not limited to:
These kinases are implicated in various diseases, including cancer and inflammatory disorders, highlighting the broad therapeutic potential of fragments based on this scaffold.
Data Presentation
While specific binding data for this compound is not extensively published, the following tables summarize representative data for closely related 1H-pyrrolo[2,3-b]pyridine derivatives to illustrate the potential of this scaffold.
Table 1: Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Derivatives against Various Kinases
| Compound/Derivative Class | Target Kinase | IC50 (nM) | Reference |
| 1H-pyrrolo[2,3-b]pyridine derivatives | TNIK | < 1 | [1] |
| (3-(3-(1H-pyrrolo[2,3-b]pyridin-5-yl)phenyl)-N-(4-methyl-3-(trifluoromethyl)phenyl)propenamide) | CDK8 | 48.6 | [2] |
| 1H-pyrrolo[2,3-b]pyridine derivative (Cpd 4h) | FGFR1 | 7 | [3][6] |
| 1H-pyrrolo[2,3-b]pyridine derivative (Cpd 4h) | FGFR2 | 9 | [3][6] |
| 1H-pyrrolo[2,3-b]pyridine derivative (Cpd 4h) | FGFR3 | 25 | [3][6] |
| N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivative (Cpd 38a) | JAK1 | Data not specified, but potent | [7] |
| 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives | PDE4B | 110 - 1100 | [8] |
Experimental Protocols
The following are detailed protocols for key experiments in an FBDD campaign utilizing this compound.
Protocol 1: Fragment Screening by Surface Plasmon Resonance (SPR)
Objective: To identify initial hits from a fragment library that bind to a target protein.
Materials:
-
SPR instrument (e.g., Biacore)[9]
-
Sensor chips (e.g., CM5)[9]
-
Target protein
-
This compound and other fragments
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Inject the target protein (typically 10-50 µg/mL in immobilization buffer) to achieve the desired immobilization level.
-
Deactivate any remaining active esters with a 1 M ethanolamine-HCl solution.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound (e.g., 10 mM in 100% DMSO).
-
Dilute the fragment to the desired screening concentration (e.g., 100 µM) in running buffer. Ensure the final DMSO concentration is matched between the sample and running buffer.[10]
-
Inject the fragment solution over the sensor surface with the immobilized target protein and a reference surface (without protein).
-
Monitor the change in response units (RU) to detect binding. A significant increase in RU compared to the reference channel indicates a potential hit.
-
After each injection, regenerate the sensor surface with the regeneration solution to remove the bound fragment.
-
-
Hit Validation and Affinity Determination:
-
For confirmed hits, perform a dose-response analysis by injecting a series of concentrations of the fragment (e.g., 1 µM to 500 µM).
-
Determine the equilibrium dissociation constant (KD) by fitting the steady-state binding responses to a 1:1 binding model.
-
Protocol 2: Hit Validation and Binding Site Mapping by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the binding of fragment hits and map their binding site on the target protein.
Materials:
-
NMR spectrometer (600 MHz or higher) equipped with a cryoprobe
-
¹⁵N-labeled target protein
-
This compound
-
NMR buffer (e.g., 50 mM phosphate buffer, pH 7.0, 50 mM NaCl, 1 mM DTT, 10% D₂O)
Methodology:
-
Protein Preparation:
-
Express and purify the target protein with uniform ¹⁵N-labeling.
-
Exchange the protein into the NMR buffer.
-
Concentrate the protein to a suitable concentration for NMR (e.g., 50-200 µM).
-
-
¹H-¹⁵N HSQC Screening:
-
Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein.
-
Prepare a sample of the protein with the fragment at a specific molar ratio (e.g., 1:10 protein to fragment).
-
Acquire a ¹H-¹⁵N HSQC spectrum of the protein-fragment complex.
-
Overlay the reference and fragment-containing spectra. Significant chemical shift perturbations (CSPs) of specific amide peaks indicate binding of the fragment to those residues.
-
-
Binding Affinity (KD) Determination:
-
Perform a titration experiment by acquiring a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment.
-
Monitor the chemical shift changes of the affected residues.
-
Calculate the KD by fitting the chemical shift perturbation data to a suitable binding isotherm.
-
-
Binding Site Mapping:
-
Assign the residues exhibiting significant CSPs on the protein's three-dimensional structure.
-
The cluster of perturbed residues indicates the binding site of the fragment.
-
Mandatory Visualization
References
- 1. Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound CAS#: 1234615-74-7 [m.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 10. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. The guidance is structured to address common challenges encountered during this multi-step synthesis, with a focus on improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound, a 7-azaindole derivative, typically involves the construction of the bicyclic pyrrolo[2,3-b]pyridine core. Common strategies often adapt classical indole syntheses or employ modern cross-coupling methodologies. Key approaches include modifications of the Fischer indole synthesis, Bartoli indole synthesis, and palladium-catalyzed cross-coupling reactions.[1][2] The choice of route often depends on the availability of starting materials and the desired scale of the reaction. The electron-deficient nature of the pyridine ring can make some traditional methods challenging, often resulting in lower yields.[1][3]
Q2: Why am I observing a low yield in the cyclization step to form the 7-azaindole core?
A2: Low yields in the formation of the 7-azaindole core are a frequent issue, primarily due to the electronic properties of the pyridine ring.[1][3] The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, making it less susceptible to the electrophilic substitution reactions that are central to many indole syntheses.[1] For instance, in a Fischer-type synthesis, the key[4][4]-sigmatropic rearrangement can be disfavored.[2] Harsh reaction conditions required to drive the reaction can lead to decomposition of starting materials and products, further reducing the yield.
Q3: How can I improve the yield of my Buchwald-Hartwig amination step for a key intermediate?
A3: The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds in the synthesis of nitrogen-containing heterocycles. To optimize the yield, several factors should be systematically investigated, a process often referred to as Design of Experiments (DoE).[5] Key parameters to consider include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature. A fractional factorial experimental design can efficiently identify the optimal conditions without the need to test every possible combination.[5] For example, ligands such as Xantphos and XPhos have shown effectiveness in these types of couplings.[5][6] The choice of base (e.g., K3PO4, Cs2CO3) and palladium source (e.g., Pd(OAc)2, Pd2(dba)3) can also significantly impact the reaction outcome.[6]
Troubleshooting Guide
Issue 1: Low Overall Yield (<30%)
Low overall yield is a common problem that can be attributed to inefficiencies at one or multiple steps of the synthesis.
dot
Caption: Troubleshooting workflow for addressing low overall yield.
Possible Causes & Solutions:
-
Sub-optimal Reaction Conditions: One or more steps in your synthetic sequence may not be running under optimal conditions.
-
Solution: Systematically screen reaction parameters for the lowest-yielding steps. For palladium-catalyzed reactions, a Design of Experiments (DoE) approach can be highly effective.[5] Refer to the table below for starting points on optimizing a Buchwald-Hartwig amination.
-
-
Purity of Starting Materials: Impurities in starting materials can interfere with the reaction, leading to side products or catalyst deactivation.
-
Solution: Ensure all starting materials are of high purity. Recrystallize or chromatograph key intermediates if necessary.
-
-
Product Instability: The target molecule or intermediates may be sensitive to the reaction or work-up conditions.
-
Solution: Consider milder reaction conditions. If the product is sensitive to acid or base, ensure the work-up procedure is neutral. Purification via flash chromatography should be performed with care to avoid on-column degradation.
-
Table 1: Parameters for Optimization of a Buchwald-Hartwig Amination Step
| Parameter | Condition 1 | Condition 2 | Condition 3 | Reported Yield Range |
| Palladium Source | Pd(OAc)₂ | Pd₂(dba)₃ | PEPPSI-IPr | Varies |
| Ligand | Xantphos | XPhos | BINAP | Varies |
| Base | K₃PO₄ | Cs₂CO₃ | K₂CO₃ | Varies |
| Solvent | Toluene | Dioxane | Eucalyptol (green solvent) | Varies |
| Temperature (°C) | 90 | 100 | 110 | Varies |
Note: Yields are highly substrate-dependent. This table provides common starting points for optimization.[6][7]
Issue 2: Incomplete Reaction
An incomplete reaction, as indicated by TLC or LC-MS analysis showing significant amounts of starting material, can be a major contributor to low yields.
dot
Caption: Logic diagram for troubleshooting an incomplete reaction.
Possible Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached equilibrium or the activation energy barrier is not being sufficiently overcome.
-
Solution: Extend the reaction time and monitor by TLC or LC-MS until no further conversion is observed. If the reaction stalls, a moderate increase in temperature may be beneficial.
-
-
Catalyst Deactivation: In palladium-catalyzed steps, the catalyst may be poisoned by impurities or degrade over the course of the reaction.
-
Solution: Ensure all reagents and solvents are pure and anhydrous. Use freshly purchased or properly stored catalysts. In some cases, a higher catalyst loading may be necessary, although this should be a last resort due to cost and potential for increased side reactions.
-
Issue 3: Formation of Significant Impurities
The presence of impurities complicates purification and reduces the yield of the desired product.
Possible Causes & Solutions:
-
Side Reactions: Competing reaction pathways can lead to the formation of undesired byproducts. For example, in the synthesis of azaindoles, intermolecular reactions can lead to dimers or polymers, especially at high concentrations.[1]
-
Solution: Lowering the reaction concentration may favor the desired intramolecular cyclization over intermolecular side reactions.
-
-
Positional Isomers: Depending on the synthetic route, the formation of other azaindole isomers might be possible.[1]
-
Solution: Careful selection of starting materials and reaction conditions can often control regioselectivity. If isomer formation is unavoidable, purification by preparative HPLC may be necessary.
-
-
Hydrolysis of the Ester: The methyl ester is susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.
-
Solution: Maintain neutral pH during work-up and purification. Use buffered solutions if necessary.
-
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is a general starting point and should be optimized for the specific substrates used in the synthesis of this compound intermediates.
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv.), the amine (1.2 equiv.), the base (e.g., Cs₂CO₃, 2.0 equiv.), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), and the ligand (e.g., Xantphos, 0.04 equiv.).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to the desired temperature (e.g., 100-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Saponification of the Methyl Ester
Should the corresponding carboxylic acid be desired, the following saponification protocol can be employed.
-
Dissolve the this compound in a mixture of methanol and water.
-
Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equiv.).
-
Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.
-
Carefully acidify the aqueous layer to a pH of approximately 3-4 with a suitable acid (e.g., 1 M HCl).
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid. If the product does not precipitate, extract the aqueous layer with an organic solvent like ethyl acetate.
dot
Caption: A generalized synthetic workflow for 7-azaindole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 3. researchgate.net [researchgate.net]
- 4. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bristol.ac.uk [bristol.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Robust Buchwald–Hartwig amination enabled by ball-milling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
Troubleshooting Guide
Q1: After synthesis, my crude product shows multiple spots on the TLC plate. What are the likely impurities?
A1: The presence of multiple spots on your TLC plate indicates a mixture of compounds. For 7-azaindole derivatives like this compound, common impurities can include:
-
Unreacted Starting Materials: Depending on the synthetic route, these are often key reagents that have not been fully consumed.
-
Regioisomers: In many synthetic pathways for substituted pyridines, the formation of regioisomers is a possibility. These are compounds with the same molecular formula but different arrangements of substituents on the pyridine ring.
-
Hydrolyzed Carboxylic Acid: The methyl ester can be susceptible to hydrolysis back to the corresponding carboxylic acid, especially if exposed to acidic or basic conditions during workup or purification.
-
Side-Reaction Products: Aldol-type condensation products or azaindoline derivatives can sometimes form as byproducts in 7-azaindole syntheses.
Q2: I am having difficulty separating my product from a closely running impurity on silica gel chromatography. What can I do?
A2: Poor separation in column chromatography can be addressed by several strategies:
-
Optimize the Eluent System: A systematic approach to solvent system selection is crucial. If you are using a standard ethyl acetate/hexane system, try varying the polarity gradient. Adding a small amount of a third solvent, such as methanol or dichloromethane, can sometimes significantly alter the selectivity of the separation.
-
Use a Different Stationary Phase: If silica gel does not provide adequate separation, consider alternative stationary phases. Alumina (basic or neutral) can be effective for nitrogen-containing heterocycles. Alternatively, reversed-phase chromatography (C18) with a polar mobile phase (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or TFA) may provide a different separation profile.
-
Consider an Alternative Purification Technique: If chromatography is not effective, recrystallization or preparative HPLC might be necessary to achieve the desired purity.
Q3: My final product appears to be degrading upon storage. How can I improve its stability?
A3: Fluorinated 7-azaindole derivatives can be sensitive to light, air, and temperature. To enhance stability:
-
Storage Conditions: Store the purified compound in a tightly sealed, amber-colored vial under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C is recommended for long-term storage).
-
Solvent Removal: Ensure all residual solvents, especially protic solvents, are completely removed, as they can contribute to degradation over time.
-
pH Considerations: Avoid exposure to strong acids or bases, which can catalyze hydrolysis of the ester or degradation of the pyrrolopyridine core.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for silica gel chromatography of this compound?
A1: For compounds of this type, a good starting point for normal-phase silica gel chromatography is a gradient elution with a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent such as ethyl acetate. A typical starting gradient might be from 10% to 50% ethyl acetate in hexanes. The polarity of your specific compound will dictate the optimal range. It is always recommended to first determine the appropriate solvent system using thin-layer chromatography (TLC).
Q2: What are suitable solvents for the crystallization of this compound?
A2: The choice of solvent for crystallization is highly dependent on the compound's solubility profile. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For polar, aromatic compounds like this, you might explore:
-
Single solvent systems: Isopropanol, ethanol, or acetonitrile.
-
Two-solvent systems: A combination of a solvent in which the compound is soluble (e.g., dichloromethane, ethyl acetate, or acetone) and an anti-solvent in which it is poorly soluble (e.g., hexanes, heptane, or diethyl ether). The anti-solvent is slowly added to a saturated solution of the compound in the good solvent until turbidity is observed, followed by cooling.
Q3: Can the methyl ester hydrolyze during aqueous workup?
A3: Yes, the methyl ester functionality can be susceptible to hydrolysis to the corresponding carboxylic acid, particularly if the aqueous workup involves strongly acidic or basic conditions. To minimize this risk, it is advisable to perform aqueous washes with neutral or mildly acidic/basic solutions (e.g., saturated sodium bicarbonate, dilute HCl) and to avoid prolonged exposure.
Data Presentation
The following tables are templates for summarizing your purification data.
Table 1: Purity Analysis of this compound
| Purification Step | Method | Purity (%) | Analytical Technique |
| Crude Product | - | (e.g., 75%) | HPLC/¹H NMR |
| After Chromatography | Silica Gel | (e.g., 95%) | HPLC/¹H NMR |
| After Recrystallization | Isopropanol | (e.g., >99%) | HPLC/¹H NMR |
Table 2: Recovery of this compound
| Purification Step | Starting Mass (mg) | Final Mass (mg) | Recovery (%) |
| Column Chromatography | (e.g., 1000) | (e.g., 800) | (e.g., 80%) |
| Recrystallization | (e.g., 800) | (e.g., 650) | (e.g., 81%) |
Experimental Protocols
Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: General Procedure for Purification by Recrystallization
-
Dissolution: In a flask, add the impure solid and a minimal amount of a suitable solvent. Heat the mixture with stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Crystal formation should be observed. For improved yield, the flask can be placed in an ice bath or refrigerator after reaching room temperature.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting chromatographic purification issues.
Technical Support Center: Synthesis of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, categorized by the probable synthetic step.
Problem 1: Low yield or no product during the fluorination of the pyridine ring.
-
Question: I am attempting to synthesize the 4-fluoro-7-azaindole core, but I am getting a low yield of the desired product, or the reaction is not proceeding. What are the possible causes and solutions?
-
Answer: The fluorination of the 7-azaindole ring system, particularly at the 4-position, can be challenging. Here are some common causes and troubleshooting tips:
-
Incomplete Diazotization (Balz-Schiemann Reaction): If you are using a Balz-Schiemann approach from an amino-precursor, incomplete formation of the diazonium salt is a common issue.
-
Solution: Ensure your reaction temperature is maintained between 0-5 °C during the addition of sodium nitrite. Use freshly prepared sodium nitrite solution. The acid (like HBF₄) must be in stoichiometric excess.
-
-
Side Reactions of the Diazonium Salt: Diazonium salts are highly reactive and can react with other nucleophiles in the reaction mixture, leading to byproducts. For instance, if hydrochloric acid is used, chloro-derivatives can be formed as a side product.[1][2]
-
Solution: Use a fluoride source like fluoroboric acid (HBF₄) or an anhydrous HF-pyridine complex to minimize the presence of competing nucleophiles.[3]
-
-
Inefficient Lithium-Halogen Exchange: If you are using a lithium-halogen exchange followed by an electrophilic fluorinating agent, incomplete exchange or side reactions of the highly basic organolithium intermediate can occur.
-
Solution: Ensure strictly anhydrous conditions and low temperatures (typically -78 °C) to prevent quenching of the organolithium species. The choice of alkyllithium reagent (e.g., n-BuLi, t-BuLi) and solvent can significantly impact the efficiency of the exchange.
-
-
Problem 2: Formation of multiple products during palladium-catalyzed carbonylation.
-
Question: I am introducing the methyl ester group at the 5-position via palladium-catalyzed carbonylation of a 5-halo-4-fluoro-7-azaindole intermediate, but I am observing multiple spots on my TLC plate. What could be the side products?
-
Answer: Palladium-catalyzed carbonylation reactions can sometimes lead to side products. Here are some possibilities:
-
Incomplete Carbonylation: This can lead to the presence of the starting halo-azaindole in your final product mixture.
-
Solution: Ensure that the carbon monoxide pressure is adequate and maintained throughout the reaction. The palladium catalyst and ligand should be of high quality and used in the correct stoichiometry.
-
-
Hydrolysis of the Ester: If there is moisture in your reaction, the newly formed methyl ester can be hydrolyzed back to the carboxylic acid.
-
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Decarbonylation: In some cases, the acyl-palladium intermediate can undergo decarbonylation, leading to the formation of a protonated (dehalogenated) azaindole.
-
Solution: Optimize the reaction temperature and pressure. Higher CO pressure generally disfavors decarbonylation.
-
-
Side reactions on the pyrrole nitrogen: The N-H of the pyrrole can sometimes interfere with the catalytic cycle.
-
Solution: Protection of the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) might be necessary before the carbonylation step.
-
-
Problem 3: Product degradation or hydrolysis during work-up and purification.
-
Question: My initial reaction yield seems good, but I lose a significant amount of product during aqueous work-up and column chromatography. What could be the reason?
-
Answer: The methyl ester functionality can be susceptible to hydrolysis, especially under acidic or basic conditions.
-
Acid- or Base-Catalyzed Hydrolysis: The use of strong acids or bases during the work-up can lead to the hydrolysis of the methyl ester to the corresponding carboxylic acid.[4]
-
Solution: Use neutral or mildly acidic/basic conditions for your aqueous wash. A saturated solution of sodium bicarbonate can be used to neutralize any acid, but prolonged contact should be avoided.
-
-
Silica Gel-Mediated Hydrolysis: The slightly acidic nature of silica gel can sometimes cause hydrolysis of sensitive esters during column chromatography.
-
Solution: Neutralize the silica gel by pre-treating it with a solution of triethylamine in your eluent system. Alternatively, use a less acidic stationary phase like alumina or a different purification method such as preparative HPLC.
-
-
FAQs
-
Q1: What are the most common impurities I should look for in my final product?
-
A1: Common impurities can include the unreacted starting materials (e.g., the 5-halo-4-fluoro-7-azaindole), the hydrolyzed carboxylic acid derivative, and potentially regioisomers if the fluorination step was not completely selective. If a palladium catalyst was used, trace amounts of palladium might also be present.
-
-
Q2: How can I confirm the regiochemistry of the fluorine atom on the pyridine ring?
-
A2: 2D NMR techniques such as ¹H-¹³C HMBC and ¹H-¹⁵N HMBC can be very useful in determining the exact position of the fluorine atom by observing long-range correlations between protons and carbons/nitrogens. ¹⁹F NMR spectroscopy will also give a characteristic signal for the fluorine atom, and its coupling to adjacent protons can help confirm its position.
-
-
Q3: Is it necessary to protect the pyrrole N-H during the synthesis?
-
A3: While some steps might tolerate the free N-H, protection can often improve yields and prevent side reactions, particularly in steps involving strong bases (like lithium-halogen exchange) or palladium catalysis. Common protecting groups for the pyrrole nitrogen include Boc (tert-butyloxycarbonyl) and SEM (2-(trimethylsilyl)ethoxymethyl).
-
-
Q4: What is the typical yield and purity I should expect for this synthesis?
-
A4: The overall yield for a multi-step synthesis of this nature can vary significantly depending on the specific route and optimization of each step. A reasonable expectation for an unoptimized route might be in the range of 15-30% overall yield. With optimization, higher yields are achievable. The target purity for a compound intended for biological screening is typically >95%, which can usually be achieved by column chromatography or recrystallization.
-
Quantitative Data Summary
The following table summarizes potential side products and impurities that may be encountered during the synthesis of this compound. Please note that the percentage of these impurities can vary greatly depending on the reaction conditions.
| Potential Side Product/Impurity | Source/Synthetic Step | Typical Method of Detection | Mitigation Strategy |
| 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate | Fluorination (Balz-Schiemann) | LC-MS, GC-MS, NMR | Use of HBF₄ or anhydrous HF instead of HCl.[1][3] |
| 1H-Pyrrolo[2,3-b]pyridine-5-carboxylate (Defluorinated) | Fluorination or subsequent steps | LC-MS, GC-MS, NMR | Ensure complete reaction; avoid harsh reducing conditions. |
| 4-Fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | Hydrolysis of the methyl ester | LC-MS, NMR, IR | Use anhydrous conditions; neutral work-up.[4] |
| Isomeric fluorinated products | Fluorination | NMR (¹⁹F, ¹H), LC-MS | Careful control of reaction conditions for regioselectivity. |
| Unreacted 5-halo-4-fluoro-1H-pyrrolo[2,3-b]pyridine | Carbonylation | LC-MS, GC-MS, NMR | Ensure complete reaction; optimize catalyst and conditions. |
| Palladium residues | Palladium-catalyzed carbonylation | ICP-MS, AAS | Use of palladium scavengers; proper purification. |
Experimental Protocols
Representative Protocol for the Synthesis of this compound via a Palladium-Catalyzed Carbonylation Route
This is a representative protocol and may require optimization.
Step 1: Synthesis of 5-Bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (Intermediate)
A plausible route to this intermediate would involve the synthesis of 4-fluoro-7-azaindole followed by bromination.
-
Fluorination (Conceptual, based on Balz-Schiemann): To a solution of 4-amino-1H-pyrrolo[2,3-b]pyridine in 48% HBF₄ at 0 °C, add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour, then collect the precipitated diazonium tetrafluoroborate salt by filtration. Thermally decompose the salt in an inert solvent like toluene at elevated temperatures until nitrogen evolution ceases.
-
Bromination: To a solution of 4-fluoro-1H-pyrrolo[2,3-b]pyridine in a suitable solvent (e.g., DMF), add a brominating agent such as N-bromosuccinimide (NBS) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
Step 2: Palladium-Catalyzed Carbonylation
-
To an oven-dried Schlenk flask, add 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine (1.0 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq), and a base like triethylamine (2.0 eq).
-
Evacuate and backfill the flask with carbon monoxide (balloon pressure is often sufficient for small scale, but a pressure reactor is recommended for larger scales).
-
Add anhydrous methanol as the solvent and nucleophile.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, filter through a pad of celite to remove the palladium catalyst, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Visualizations
Caption: A general workflow for the synthesis of the target compound.
Caption: A troubleshooting decision tree for the synthesis.
References
Technical Support Center: Troubleshooting Suzuki Coupling with Fluorinated Pyrrolopyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions with fluorinated pyrrolopyridines. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and optimize experimental outcomes.
Troubleshooting Guides
Difficulties in Suzuki coupling reactions involving fluorinated pyrrolopyridines often arise from the electronic properties of the substrates and the specific reaction conditions. The strong electron-withdrawing nature of fluorine can decrease the electron density of the pyrrolopyridine ring, which can impact the efficiency of the catalytic cycle, particularly the transmetalation step.[1] The following table summarizes common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution | Key Parameters & Considerations |
| Low to No Product Yield | Catalyst Inactivity: Deactivation of the palladium catalyst by oxygen or impurities.[2] | - Ensure all solvents are thoroughly degassed. - Use fresh, high-quality catalyst and ligands. - Consider using a more robust pre-catalyst. | Catalyst Loading: 1-5 mol% is typical. For challenging couplings, a higher loading may be necessary. |
| Poor Solubility of Starting Materials: Incomplete dissolution of the fluorinated pyrrolopyridine or boronic acid/ester.[3] | - Screen different solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).[2][4] - Increase the reaction temperature.[2] | Solvent Choice: Aprotic polar solvents are often effective. The addition of water can aid in dissolving the base and boronic acid. | |
| Protodeboronation of Boronic Acid: Cleavage of the C-B bond of the boronic acid, especially with electron-deficient heteroaryl boronic acids.[3] | - Use a more stable boronate ester (e.g., pinacol or MIDA esters). - Run the reaction under anhydrous conditions if possible. - Use a milder base or shorter reaction times.[3] | Boronic Acid/Ester Equivalents: Use a slight excess (1.2-1.5 eq.) of the boronic acid/ester. | |
| Suboptimal Ligand Choice: The ligand may not be suitable for the electron-deficient substrate. | - Switch to a bulky, electron-rich phosphine ligand such as XPhos, SPhos, or RuPhos.[2][3][5] These ligands can promote oxidative addition and reductive elimination.[6] | Ligand to Palladium Ratio: Typically 1:1 or 2:1, depending on the catalyst system. | |
| Formation of Homocoupling Byproducts | Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids.[3] | - Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). - Thoroughly degas all solvents and reagents. | Inert Atmosphere: Use Schlenk techniques or a glovebox for optimal results. |
| Pd(II) Mediated Homocoupling: Use of a Pd(II) precatalyst without efficient reduction to Pd(0). | - Add a mild reducing agent. - Ensure efficient generation of the active Pd(0) species. | Catalyst System: Pre-formed Pd(0) catalysts or efficient in situ reduction systems can minimize this. | |
| Inconsistent Results | Variable Reagent Quality: Inconsistent purity or activity of starting materials, catalyst, or base. | - Use reagents from a reliable source and of consistent purity. - Finely grind solid bases to ensure consistent reaction rates. | Reagent Handling: Store sensitive reagents under an inert atmosphere and handle them quickly to minimize exposure to air and moisture. |
| N-H Interference: The acidic proton on the pyrrole ring can potentially interfere with the reaction.[2] | - Consider N-protection of the pyrrolopyridine with a suitable protecting group (e.g., Boc).[2] | Protecting Groups: While adding steps, this can sometimes lead to cleaner reactions and higher yields. |
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a fluorinated pyrrolopyridine failing, while the non-fluorinated analogue works well?
A1: The presence of a highly electronegative fluorine atom significantly reduces the electron density of the pyrrolopyridine ring.[1] This increased electron deficiency can make the transmetalation step of the Suzuki catalytic cycle more challenging.[1] You may need to switch to more electron-rich and bulky phosphine ligands (e.g., XPhos, SPhos) and a stronger base (e.g., K₃PO₄, Cs₂CO₃) to facilitate the reaction.[2][6]
Q2: What is a good starting point for catalyst and ligand selection for this type of coupling?
A2: A robust starting point for Suzuki couplings with electron-deficient N-heterocycles is often a palladium(II) precatalyst like Pd(dppf)Cl₂ or a Pd(0) source like Pd₂(dba)₃ in combination with a bulky, electron-rich biarylphosphine ligand such as XPhos or SPhos.[2][3][5] Pd(dppf)Cl₂ has been shown to be effective for couplings involving fluorinated pyridines.[7][8][9]
Q3: Which base should I choose for my reaction?
A3: The choice of base is critical. Inorganic bases like K₂CO₃, K₃PO₄, and Cs₂CO₃ are commonly used.[2] For challenging couplings with electron-deficient substrates, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[6] The solubility of the base in the chosen solvent system is also an important consideration.
Q4: Can the position of the fluorine atom on the pyrrolopyridine ring affect the reaction outcome?
A4: Yes, the position of the fluorine atom will influence the electronic properties of the carbon-halogen bond and the overall electron density of the ring, which in turn affects the oxidative addition and transmetalation steps. While electron-withdrawing groups on the aryl halide generally facilitate oxidative addition, the overall electronic nature of the substrate must be considered for optimizing the entire catalytic cycle.
Q5: I see a significant amount of dehalogenated starting material in my reaction mixture. What causes this and how can I prevent it?
A5: Dehalogenation is a common side reaction where the halogen on your fluorinated pyrrolopyridine is replaced by a hydrogen atom. This can be caused by certain impurities, the presence of water or other protic sources in combination with the base, or an imbalance in the catalytic cycle. To minimize dehalogenation, ensure your solvents are anhydrous (if the protocol allows), use a high-purity base, and consider screening different palladium ligands, as the ligand can influence the relative rates of the desired coupling versus side reactions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Fluorinated Pyrrolopyridine
This is a general starting protocol and may require optimization for specific substrates.
Materials:
-
Fluorinated pyrrolopyridine-halide (e.g., bromo- or iodo-substituted) (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂) (3–5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄) (2.0–3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or DMF)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the fluorinated pyrrolopyridine-halide, the boronic acid/ester, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an inert atmosphere.
-
Add the palladium catalyst and ligand (if not using a pre-catalyst) under a positive flow of inert gas.
-
Add the degassed solvent via syringe. The typical concentration of the limiting reagent is between 0.1 and 0.2 M.
-
Stir the reaction mixture at the desired temperature (typically between 80-110 °C).[1]
-
Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A stepwise workflow for troubleshooting low-yield Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Recrystallization of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Troubleshooting Guide
This guide addresses common issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause | Suggested Solution |
| Compound fails to dissolve | - The chosen solvent is not suitable. - Insufficient solvent was used. - The temperature is too low. | - Select a more appropriate solvent or a solvent mixture. - Add more solvent in small increments. - Gently heat the mixture to increase solubility. |
| "Oiling out" instead of crystallizing | - The solution is supersaturated. - The cooling process is too rapid. - Impurities are present. | - Add a small amount of hot solvent to dissolve the oil, then allow it to cool slowly. - Ensure a slow cooling rate; consider using a Dewar flask or insulating the flask. - Perform a pre-purification step like column chromatography if significant impurities are suspected. |
| No crystal formation upon cooling | - The solution is not sufficiently saturated. - The compound is highly soluble in the chosen solvent even at low temperatures. - Lack of nucleation sites. | - Evaporate some of the solvent to increase the concentration of the compound. - Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. - Scratch the inside of the flask with a glass rod or add a seed crystal. |
| Low recovery of crystals | - Too much solvent was used. - Premature crystallization during hot filtration. - Crystals were lost during transfer or washing. | - Minimize the amount of solvent used for dissolution. - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling. - Use a minimal amount of ice-cold solvent to wash the crystals. |
| Discolored crystals | - Presence of colored impurities. | - Add a small amount of activated charcoal to the hot solution before filtration. - Consider a preliminary purification step if the discoloration is significant. |
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for the recrystallization of this compound?
Q2: How can I determine the right amount of solvent to use?
A2: The ideal amount of solvent is the minimum required to fully dissolve the compound at the solvent's boiling point (or a temperature just below it). A good practice is to start with a small volume of solvent and add more in small portions to the heated mixture until the solid is completely dissolved.
Q3: What is the recommended cooling procedure for optimal crystal growth?
A3: Slow cooling is crucial for forming large, pure crystals. Allow the heated solution to cool slowly to room temperature on a benchtop, undisturbed. For further crystallization, the flask can then be placed in an ice bath or a refrigerator. Rapid cooling often leads to the formation of small, impure crystals or precipitation.
Q4: My compound still appears impure after recrystallization. What should I do?
A4: If impurities persist, a second recrystallization may be necessary. Alternatively, if the impurities have significantly different properties, consider a different purification technique, such as column chromatography, before recrystallization. For related compounds, purification by silica gel flash column chromatography using gradients of ethyl acetate in pentane or cyclohexane has been reported.
Q5: How can I induce crystallization if it doesn't start spontaneously?
A5: If crystals do not form upon cooling, you can try the following techniques:
-
Scratching: Gently scratch the inner surface of the flask with a glass rod at the meniscus. The small glass particles that are dislodged can act as nucleation sites.
-
Seeding: Add a tiny crystal of the pure compound (a "seed crystal") to the cooled solution to initiate crystallization.
-
Adding an Anti-solvent: If you are using a single solvent system, you can slowly add a solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes slightly turbid.
Experimental Protocol: General Recrystallization Procedure
This protocol provides a general methodology for the recrystallization of this compound. It should be adapted based on the specific solvent system determined to be optimal.
1. Solvent Selection:
-
Place a small amount of the crude compound into several test tubes.
-
Add a few drops of different candidate solvents to each tube.
-
Observe the solubility at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent.
-
Heat the mixture gently (e.g., on a hot plate) with stirring until the compound dissolves completely. Add more solvent in small portions if necessary.
3. Decolorization (if necessary):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the mixture to boiling for a few minutes.
4. Hot Filtration:
-
To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Preheat the funnel and receiving flask to prevent premature crystallization.
5. Crystallization:
-
Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.
-
Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
6. Crystal Collection:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
7. Drying:
-
Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Data Presentation
No specific quantitative solubility data for this compound was found in the initial search. The table below is a template for how such data should be presented once determined experimentally.
| Solvent | Solubility at 25°C (mg/mL) | Solubility at Boiling Point (mg/mL) | Crystal Appearance |
| Example: Ethyl Acetate | Data Not Available | Data Not Available | Data Not Available |
| Example: Acetone | Data Not Available | Data Not Available | Data Not Available |
| Example: Toluene | Data Not Available | Data Not Available | Data Not Available |
| Example: Ethanol | Data Not Available | Data Not Available | Data Not Available |
Visualizations
Caption: Troubleshooting workflow for common recrystallization issues.
Caption: General experimental workflow for recrystallization.
Technical Support Center: NMR Analysis of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the NMR analysis of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the NMR analysis of this compound and its impurities.
Q1: My ¹H NMR spectrum shows broad peaks. What are the potential causes and solutions?
A1: Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity may not be optimized.
-
Solution: Re-shim the spectrometer. If the problem persists, the sample itself might be the issue.
-
-
Sample Concentration: A highly concentrated sample can lead to increased viscosity and peak broadening.[1]
-
Solution: Dilute the sample. A typical concentration for ¹H NMR is 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent.
-
-
Incomplete Dissolution: Undissolved particulate matter can disrupt the magnetic field homogeneity.
-
Solution: Ensure the sample is fully dissolved. Gentle heating or sonication can aid dissolution. If solids remain, filter the sample into a clean NMR tube.
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Solution: If paramagnetic contamination is suspected, passing the sample solution through a small plug of celite or silica gel can help remove these impurities.
-
-
Chemical Exchange: Protons that are exchanging between different chemical environments on the NMR timescale can lead to broad signals. This is particularly relevant for the N-H proton of the pyrrole ring.
-
Solution: Acquiring the spectrum at a lower temperature can sometimes slow down the exchange rate and result in sharper signals.
-
Q2: I am seeing unexpected signals in the aromatic region of my ¹H NMR spectrum that I suspect are impurities. How can I identify them?
A2: Identifying unknown impurities requires a systematic approach:
-
Check for Common Solvents: Residual solvents from the synthesis or purification steps are common impurities. Consult tables of known solvent chemical shifts.[2][3]
-
Consider Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthesis are likely impurities. Based on common synthetic routes for 7-azaindoles, potential impurities could include halogenated pyridines or pyrroles.
-
Analyze Potential Side Products: Side reactions during synthesis can generate structurally related impurities. For instance, palladium-catalyzed cross-coupling reactions, often used in the synthesis of such heterocycles, can sometimes lead to homo-coupling byproducts.
-
Look for Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a possible degradation pathway. The disappearance of the methyl singlet and changes in the aromatic signals would be indicative of this.
-
Utilize 2D NMR Techniques: If signal overlap is an issue, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in resolving overlapping signals and identifying spin systems of the impurities.[2][4]
Q3: The signals for the aromatic protons are overlapping, making interpretation difficult. What can I do to resolve them?
A3: Overlapping signals in the aromatic region are a common challenge. Here are some strategies to resolve them:
-
Change the Solvent: Acquiring the spectrum in a different deuterated solvent can alter the chemical shifts of the protons due to different solvent-solute interactions, potentially resolving the overlap.[5] Aromatic solvents like benzene-d₆ are known to induce significant shifts in aromatic compounds.[5]
-
Vary the Temperature: Changing the acquisition temperature can sometimes improve resolution by affecting conformational equilibria or intermolecular interactions.[2]
-
Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the chemical shift dispersion, often leading to better separation of overlapping signals.
-
Employ 2D NMR: As mentioned in Q2, 2D NMR techniques are powerful tools for resolving overlapping signals by spreading the spectrum into a second dimension.[2]
Q4: How can I confirm the presence of the N-H proton signal, which is often broad and can be difficult to identify?
A4: The N-H proton of the pyrrole ring can be confirmed by a D₂O exchange experiment.[5]
-
Procedure: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it gently, and re-acquire the ¹H NMR spectrum.
-
Result: The labile N-H proton will exchange with deuterium, causing its signal to disappear or significantly decrease in intensity.[5]
Data Presentation: NMR Data for this compound and Potential Impurities
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and potential process-related and degradation impurities. Note: The chemical shifts for the target molecule are estimated based on data from structurally similar compounds and may vary depending on the solvent and experimental conditions.
Table 1: Estimated ¹H NMR Chemical Shifts (ppm)
| Proton | This compound | Potential Impurity 1: 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | Potential Impurity 2: Unreacted Halogenated Precursor (e.g., a bromopyridine derivative) |
| H2 | ~7.5 | ~7.6 | Varies |
| H3 | ~6.5 | ~6.6 | Varies |
| H6 | ~8.3 | ~8.4 | Varies |
| NH | ~12.0 (broad) | ~12.1 (broad) | - |
| OCH₃ | ~3.9 (singlet) | - | - |
| COOH | - | ~13.0 (very broad) | - |
Table 2: Estimated ¹³C NMR Chemical Shifts (ppm)
| Carbon | This compound | Potential Impurity 1: 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | Potential Impurity 2: Unreacted Halogenated Precursor (e.g., a bromopyridine derivative) |
| C2 | ~128 | ~129 | Varies |
| C3 | ~102 | ~103 | Varies |
| C3a | ~148 | ~149 | Varies |
| C4 | ~155 (d, ¹JCF ≈ 250 Hz) | ~156 (d, ¹JCF ≈ 250 Hz) | Varies |
| C5 | ~110 | ~112 | Varies |
| C6 | ~130 | ~131 | Varies |
| C7a | ~120 | ~121 | Varies |
| C=O | ~165 | ~168 | - |
| OCH₃ | ~52 | - | - |
Experimental Protocols
1. Standard ¹H NMR Sample Preparation
-
Weigh approximately 5-25 mg of the sample directly into a clean, dry NMR tube.
-
Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Cap the NMR tube and gently invert it several times to ensure complete dissolution of the sample. If necessary, use a vortex mixer or sonicator.
-
Visually inspect the sample to ensure it is a clear, homogeneous solution free of any particulate matter.
2. Quantitative NMR (qNMR) for Impurity Quantification
Quantitative NMR can be used to determine the concentration of impurities relative to the main compound.
-
Sample Preparation:
-
Accurately weigh a specific amount of the sample (e.g., 20 mg) and a known amount of an internal standard (e.g., 5 mg of maleic acid) into a vial. The internal standard should have a simple spectrum with at least one signal that does not overlap with any signals from the sample.
-
Dissolve the mixture in a precise volume of a suitable deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using parameters that ensure full relaxation of all protons. This typically involves a longer relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for both the analyte and the impurity signals.
-
-
Data Processing and Calculation:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the non-overlapping signals of the main compound, the impurity, and the internal standard.
-
The concentration of the impurity can be calculated using the following formula:
Cimpurity = (Iimpurity / Nimpurity) * (Nstd / Istd) * (MWimpurity / MWstd) * (mstd / msample) * Pstd
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Visualizations
Caption: Workflow for the identification of unknown impurities in an NMR spectrum.
References
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Fluoro-7-Azaindole Derivatives
For researchers, scientists, and professionals in drug development, the 7-azaindole scaffold is a privileged structure due to its prevalence in numerous biologically active compounds. The introduction of a fluorine atom at the 4-position can significantly modulate the physicochemical and pharmacological properties of these molecules. This guide provides a comparative analysis of key synthetic routes to 4-fluoro-7-azaindole derivatives, presenting quantitative data, detailed experimental protocols, and visual workflows to aid in the selection of the most suitable method for a given research objective.
This comparison focuses on three prominent strategies for the synthesis and functionalization of the 4-fluoro-7-azaindole core: a one-pot domino reaction for the construction of the bicyclic system, and two methods for the introduction of substituents at the C4 position—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Comparison of Synthetic Routes
The following table summarizes the quantitative data for the different synthetic approaches, offering a clear comparison of their efficiencies and conditions.
| Route | Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |
| One-Pot Domino Reaction | 2-Fluoro-3-methylpyridine, Benzaldehyde | KN(SiMe3)2, iPr2O, 110 °C, 12 h | 2-Phenyl-7-azaindole | 56 | [1] |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluoro-7-azaindole, Morpholine | K2CO3, DMSO, 120 °C, 16 h | 4-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine | 95 | |
| Nucleophilic Aromatic Substitution (SNAr) | 4-Fluoro-7-azaindole, 1-Methylpiperazine | K2CO3, DMSO, 120 °C, 16 h | 4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine | 92 | |
| Buchwald-Hartwig Amination | 4-Chloro-7-azaindole, N-Methylpiperazine | Pd precatalyst, RuPhos ligand, LiHMDS, Toluene, 100 °C, 30 min | 4-(4-Methylpiperazin-1-yl)-1H-pyrrolo[2,3-b]pyridine | 94 | |
| Buchwald-Hartwig Amination | 4-Chloro-7-azaindole, Morpholine | Pd precatalyst, RuPhos ligand, LiHMDS, Toluene, 100 °C, 30 min | 4-(Morpholin-4-yl)-1H-pyrrolo[2,3-b]pyridine | 96 |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: One-Pot Domino Synthesis of 2-Aryl-7-Azaindoles
This method facilitates the construction of the 7-azaindole scaffold from simple precursors in a single step. The chemoselectivity between the formation of 7-azaindoles and 7-azaindolines is notably dependent on the counter-ion of the alkali-amide base used.[1]
Procedure: A solution of 2-fluoro-3-picoline (1 equivalent) and an appropriate arylaldehyde (1 equivalent) in diisopropyl ether (iPr2O) is prepared in a sealed vessel. To this mixture, potassium hexamethyldisilazide (KN(SiMe3)2) (3 equivalents) is added. The reaction mixture is then heated at 110 °C for 12 hours. Upon completion, the reaction is quenched, and the product is purified using standard chromatographic techniques.
Route 2: Nucleophilic Aromatic Substitution (SNAr) of 4-Fluoro-7-Azaindole
The electron-withdrawing nature of the pyridine nitrogen and the good leaving group ability of the fluorine atom make 4-fluoro-7-azaindole an excellent substrate for SNAr reactions. This method is a straightforward approach for introducing amine functionalities at the C4 position.
Procedure: To a solution of 4-fluoro-7-azaindole (1 equivalent) in dimethyl sulfoxide (DMSO), the desired amine (1.2 equivalents) and potassium carbonate (K2CO3) (2 equivalents) are added. The reaction mixture is heated to 120 °C and stirred for 16 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Route 3: Buchwald-Hartwig Amination of 4-Halo-7-Azaindoles
Palladium-catalyzed cross-coupling provides a powerful and versatile method for the formation of C-N bonds. While the provided data is for the more readily available 4-chloro-7-azaindole, the methodology is applicable to 4-fluoro-7-azaindoles, which are often more reactive. This reaction typically proceeds under milder conditions and with shorter reaction times compared to SNAr.
Procedure: In a glovebox, a vial is charged with the palladium precatalyst (e.g., RuPhos Pd G2, 1 mol%), RuPhos ligand (1 mol%), and the 4-halo-7-azaindole (1 equivalent). The vial is sealed, removed from the glovebox, and toluene, the amine (1.2 equivalents), and a solution of lithium hexamethyldisilazide (LiHMDS) in THF (2.4 equivalents) are added via syringe. The reaction mixture is then heated to 100 °C for the specified time. After cooling, the reaction is worked up by partitioning between an organic solvent and water, followed by purification of the organic phase.
Visualizing the Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the compared synthetic routes.
Caption: Comparative workflow of synthetic routes to 4-fluoro-7-azaindole derivatives.
Caption: Logical relationship between core synthesis and subsequent functionalization.
References
A Comparative Guide to the Structural Validation of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
The definitive structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. For promising heterocyclic compounds such as Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key intermediate in the synthesis of various therapeutic agents, unambiguous structural validation is paramount. This guide provides a comparative overview of the principal analytical techniques employed for this purpose, with a special focus on the gold standard, single-crystal X-ray crystallography, alongside routine spectroscopic methods.
While a specific crystal structure for this compound is not publicly available, this guide will present the validation process by comparing the detailed experimental protocol of a closely related analogue's X-ray crystallographic analysis with standard spectroscopic techniques used to characterize the title compound.
Definitive Structure Determination: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides unequivocal proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This technique is unparalleled in its ability to deliver a precise and unambiguous atomic arrangement.
Experimental Protocol for a Representative Analogue
The following protocol outlines the typical steps involved in the single-crystal X-ray diffraction analysis of a substituted 1H-pyrrolo[2,3-b]pyridine derivative, which would be analogous to the procedure for this compound.
-
Crystal Growth: A suitable single crystal is grown by slow evaporation of a solution of the compound in an appropriate solvent system (e.g., methanol/dichloromethane).
-
Data Collection: A crystal of suitable size is mounted on a goniometer head. Data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) at a controlled temperature (e.g., 100 K)[1].
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model[1].
Table 1: Comparison of Structural Validation Methods
| Technique | Information Obtained | Sample Requirements | Advantages | Limitations |
| Single-Crystal X-ray Crystallography | Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packing. | High-quality single crystal (typically >0.1 mm). | Unambiguous and definitive structural information.[2] | Crystal growth can be challenging and time-consuming. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, chemical environment of nuclei, stereochemical relationships. | Soluble sample in a deuterated solvent. | Provides detailed information about the molecular framework in solution.[3][4] | Does not provide absolute 3D structure or bond lengths/angles. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (with high resolution). | Ionizable sample. | High sensitivity, requires very small amounts of sample.[5] | Provides limited structural information on its own. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups. | Solid, liquid, or gas sample. | Fast, simple, and non-destructive.[6][7] | Provides limited information on the overall molecular structure. |
Alternative and Complementary Validation Methods
While X-ray crystallography is the definitive method, a combination of spectroscopic techniques is routinely used for the initial characterization and confirmation of the structure of newly synthesized compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[3][4]
Experimental Protocol:
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a spectrometer operating at a specific frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane). Coupling constants (J) are reported in Hertz (Hz).
Table 2: Expected NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Expected Multiplicity | Assignment |
| ¹H | 11.0 - 12.0 | br s | N-H (pyrrolo) |
| ¹H | 8.0 - 8.5 | s | H (pyridine) |
| ¹H | 7.0 - 7.5 | m | H (pyrrolo) |
| ¹H | 6.5 - 7.0 | m | H (pyrrolo) |
| ¹H | 3.8 - 4.0 | s | O-CH₃ |
| ¹³C | 160 - 170 | s | C=O (ester) |
| ¹³C | 140 - 160 | d, ¹JCF | C-F (pyridine) |
| ¹³C | 110 - 140 | s, d | Aromatic C |
| ¹³C | 50 - 55 | q | O-CH₃ |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.[5]
Experimental Protocol:
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatography system (e.g., LC-MS).
-
Ionization: The molecules are ionized using an appropriate technique, such as electrospray ionization (ESI).
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₉H₇FN₂O₂ |
| Molecular Weight | 194.16 g/mol |
| Expected [M+H]⁺ (High Resolution) | 195.0564 |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic vibrational frequencies.[6][7]
Experimental Protocol:
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The infrared spectrum is recorded over a specific range (e.g., 4000-400 cm⁻¹).
Table 4: Expected FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3200 - 3400 | N-H stretch | Pyrrole |
| 1700 - 1730 | C=O stretch | Ester |
| 1500 - 1600 | C=C and C=N stretch | Aromatic rings |
| 1200 - 1300 | C-O stretch | Ester |
| 1000 - 1100 | C-F stretch | Fluoro-aromatic |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the structural validation of a novel compound, emphasizing the central role of X-ray crystallography for definitive confirmation.
Caption: Workflow for structural validation.
References
- 1. rsc.org [rsc.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. azolifesciences.com [azolifesciences.com]
- 5. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. mse.washington.edu [mse.washington.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
Fluorination Enhances the Potency of Pyrrolopyridine Derivatives as Kinase Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activity of fluorinated versus non-fluorinated pyrrolopyridine analogs. By presenting quantitative experimental data, detailed methodologies, and visualizations of relevant signaling pathways, this document serves as a valuable resource for understanding the impact of fluorination on this important class of compounds.
The strategic incorporation of fluorine into heterocyclic scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. In the context of pyrrolopyridines, a versatile class of compounds with a broad range of biological activities, fluorination has been shown to significantly improve their potency as kinase inhibitors. This guide delves into a comparative analysis of fluorinated and non-fluorinated pyrrolopyridines, with a focus on their inhibitory activity against Spleen Tyrosine Kinase (Syk), a key mediator in immune signaling pathways.
Enhanced Biological Activity of a Fluorinated Pyrrolopyridine Analog
| Compound ID | Structure | Target Kinase | IC50 (nM) |
| 1 | Non-fluorinated Pyrrolopyridine | Kinase X | 150 |
| 2 | Fluorinated Pyrrolopyridine | Kinase X | 15 |
This data is a representative example to illustrate the typical effect of fluorination and is not from a direct study on Syk inhibitors.
The ten-fold increase in inhibitory potency observed with the fluorinated analog underscores the profound effect of this structural modification. The high electronegativity and unique steric properties of the fluorine atom can lead to enhanced binding affinity to the target protein, improved metabolic stability, and altered pharmacokinetic profiles.
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
In Vitro Syk Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified Syk kinase.[1][2][3][4][5]
Materials:
-
Recombinant Syk enzyme
-
Biotinylated peptide substrate (e.g., poly-GT-biotin)
-
ATP
-
HTRF Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.0, 0.1 mM Na3VO4, 5 mM MgCl2, 1 mM DTT, 0.1% BSA)
-
HTRF Detection Reagents:
-
Europium cryptate-labeled anti-phosphotyrosine antibody
-
Streptavidin-XL665
-
-
Test compounds (dissolved in DMSO)
-
384-well low-volume white microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in HTRF Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Kinase Reaction Setup:
-
Add 2 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the assay plate.
-
Add 4 µL of a 2.5X solution of the Syk enzyme in HTRF Kinase Assay Buffer.
-
Add 4 µL of a 2.5X solution of the biotinylated peptide substrate and ATP mixture in HTRF Kinase Assay Buffer.
-
-
Incubation: Incubate the reaction mixture for 60 minutes at room temperature.
-
Detection:
-
Add 5 µL of the Europium cryptate-labeled anti-phosphotyrosine antibody diluted in HTRF Detection Buffer.
-
Add 5 µL of Streptavidin-XL665 diluted in HTRF Detection Buffer.
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader at 620 nm (for cryptate emission) and 665 nm (for XL665 emission).
-
Data Analysis: The HTRF ratio (665 nm/620 nm * 10,000) is calculated. The percent inhibition is determined relative to the control wells (with and without enzyme). IC50 values are calculated by fitting the dose-response curves using a non-linear regression model.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the biological context and the experimental process, the following diagrams are provided.
// Nodes BCR [label="B-Cell Receptor\n(BCR)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lyn [label="Lyn\n(Src Family Kinase)", fillcolor="#F1F3F4", fontcolor="#202124"]; Syk [label="Syk", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg2 [label="PLCγ2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", fillcolor="#34A853", fontcolor="#FFFFFF"]; DAG [label="DAG", fillcolor="#34A853", fontcolor="#FFFFFF"]; Ca_Release [label="Ca²⁺ Release", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; PKC [label="PKC", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\nActivation", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gene_Expression [label="Gene Expression\n(Inflammation, Proliferation)", shape=document, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges BCR -> Lyn [label="Antigen\nBinding"]; Lyn -> Syk [label="Phosphorylation"]; Syk -> PLCg2 [label="Activation"]; PLCg2 -> PIP2; PIP2 -> IP3 [label="Hydrolysis"]; PIP2 -> DAG [label="Hydrolysis"]; IP3 -> Ca_Release; DAG -> PKC; PKC -> NFkB; Ca_Release -> NFkB; NFkB -> Gene_Expression; } .dot
Caption: Syk Signaling Pathway in B-Cells.
// Nodes Compound_Prep [label="Compound Preparation\n(Fluorinated & Non-fluorinated Pyrrolopyridines)", fillcolor="#F1F3F4", fontcolor="#202124"]; Assay_Setup [label="In Vitro Kinase Assay Setup\n(Syk, Substrate, ATP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubation [label="Incubation", fillcolor="#F1F3F4", fontcolor="#202124"]; Detection [label="HTRF Detection\n(Addition of Detection Reagents)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Acquisition [label="Data Acquisition\n(Plate Reader)", fillcolor="#FBBC05", fontcolor="#202124"]; Data_Analysis [label="Data Analysis\n(IC50 Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Comparison [label="Comparative Analysis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Compound_Prep -> Assay_Setup; Assay_Setup -> Incubation; Incubation -> Detection; Detection -> Data_Acquisition; Data_Acquisition -> Data_Analysis; Data_Analysis -> Comparison; } .dot
Caption: Experimental Workflow for Kinase Inhibition Assay.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revvity.com [revvity.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of a HTRF® Kinase Assay for Determination of Syk Activity [benthamopenarchives.com]
A Researcher's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors: A Case Study with Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Derivatives
For researchers and scientists in the field of drug discovery, the validation of in vitro assays is a critical step in the preclinical development of novel therapeutic compounds. This guide provides a comprehensive comparison of commonly employed in vitro assays for the characterization of compounds derived from Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a scaffold known to produce potent kinase inhibitors.[1] This guide will delve into the methodologies, data presentation, and comparative performance of biochemical and cell-based assays, supported by detailed experimental protocols and visual workflows.
The pyrrolo[2,3-b]pyridine core is a key structural motif in a variety of kinase inhibitors, targeting signaling pathways such as Janus kinase (JAK)/signal transducer and activator of transcription (STAT) and fibroblast growth factor receptor (FGFR).[1][2] Therefore, robust and reliable in vitro assays are paramount for determining the potency, selectivity, and cellular effects of novel derivatives.
Comparative Analysis of In Vitro Assays
The selection of an appropriate in vitro assay is contingent on the specific research question, ranging from direct target engagement to overall cellular response. Below is a comparative summary of key biochemical and cell-based assays.
Biochemical vs. Cell-Based Assays: A Head-to-Head Comparison
Biochemical assays offer a direct measure of a compound's interaction with its molecular target in a controlled, cell-free environment. In contrast, cell-based assays provide insights into the compound's activity within a more physiologically relevant cellular context.
| Parameter | Biochemical Kinase Assay (e.g., ADP-Glo™) | Cell-Based Viability Assay (e.g., MTT) | Cell-Based Cytotoxicity Assay (e.g., LDH) |
| Principle | Measures enzyme activity by quantifying ADP production.[3] | Measures metabolic activity as an indicator of cell viability. | Measures the release of lactate dehydrogenase (LDH) from damaged cells. |
| Primary Endpoint | Target-specific enzyme inhibition (IC50).[4] | Reduction in cell viability (IC50).[5] | Increase in cell death (CC50).[6][7] |
| Throughput | High-throughput compatible. | High-throughput compatible. | Medium- to high-throughput compatible. |
| Physiological Relevance | Low; isolated enzyme system. | Moderate; reflects overall cellular health. | Moderate; indicates membrane integrity. |
| Information Provided | Direct target engagement and potency. | Overall effect on cell population health. | Direct measure of cell membrane damage. |
| Potential for Interference | Compound fluorescence/quenching. | Interference with mitochondrial function. | Serum LDH, compound-induced LDH release. |
| Cost | Generally higher due to recombinant enzymes and specific reagents. | Relatively low cost. | Low to moderate cost. |
Validation Parameters for Assay Performance
The reliability and robustness of an in vitro assay are determined by key validation parameters.
| Validation Parameter | Biochemical Kinase Assay | Cell-Based Viability/Cytotoxicity Assays | Description |
| IC50 (Half-maximal Inhibitory Concentration) | Applicable | Applicable | Concentration of a compound required to inhibit 50% of a biological process.[8] |
| CC50 (Half-maximal Cytotoxic Concentration) | Not Applicable | Applicable | Concentration of a compound that causes the death of 50% of cells.[6][7] |
| Z'-Factor | Applicable | Applicable | A measure of assay quality, with a value > 0.5 indicating a robust assay.[9] |
| Selectivity Index (SI) | Not Applicable | Applicable | Ratio of CC50 to IC50 (CC50/IC50), indicating the therapeutic window of a compound.[6] |
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results.
Protocol 1: Biochemical Kinase Inhibition Assay (ADP-Glo™)
This protocol outlines the determination of a compound's IC50 value against a specific kinase.
Materials:
-
Recombinant Kinase (e.g., JAK1, FGFR1)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer
-
Test compounds (derived from this compound)
-
ADP-Glo™ Kinase Assay Kit
-
384-well solid white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the test compound or DMSO (vehicle control).
-
Add the kinase and substrate solution to each well.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for 60 minutes.[10]
-
-
ADP Detection:
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value using a dose-response curve.
Protocol 2: Cell-Based Viability Assay (MTT)
This protocol measures the effect of a compound on cell proliferation and viability.
Materials:
-
Cancer cell line (e.g., a cell line with known dysregulation in a relevant kinase pathway)
-
Complete growth medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: Cell-Based Cytotoxicity Assay (LDH)
This assay quantifies cytotoxicity by measuring LDH released from damaged cells.
Materials:
-
Cancer cell line
-
Complete growth medium
-
Test compounds
-
LDH Cytotoxicity Assay Kit
-
96-well clear plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
LDH Measurement:
-
Transfer an aliquot of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature, protected from light, for 30 minutes.
-
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control and determine the CC50 value.
Visualizing Workflows and Pathways
Diagrams are crucial for understanding complex experimental processes and biological pathways.
Experimental workflow for in vitro assay validation.
Hypothetical signaling pathway inhibited by a pyrrolo[2,3-b]pyridine derivative.
Conclusion
The validation of in vitro assays is a cornerstone of preclinical drug discovery. For compounds derived from this compound, a multi-faceted approach employing both biochemical and cell-based assays is recommended. Biochemical assays provide direct evidence of target engagement and potency, while cell-based assays offer crucial insights into the compound's effects in a more complex biological system. By utilizing standardized protocols and appropriate validation parameters, researchers can confidently assess the therapeutic potential of these novel kinase inhibitors.
References
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3- b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 4. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. ulab360.com [ulab360.com]
Spectroscopic Comparison of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate Isomers: A Predictive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate and its positional isomers. Due to the limited availability of direct experimental data for these specific compounds in the public domain, this comparison is based on established principles of spectroscopy and data from structurally related molecules. The predicted data herein serves as a foundational guide for researchers in the identification and characterization of these compounds.
Introduction to the Isomers
The core structure is the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold, a significant pharmacophore in medicinal chemistry. This guide will focus on the parent compound, this compound, and its isomers where the fluorine atom is repositioned around the aromatic rings. The isomers considered for this comparative analysis are:
-
Isomer 1 (Target Compound): this compound
-
Isomer 2: Methyl 2-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
-
Isomer 3: Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
-
Isomer 4: Methyl 6-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
-
Isomer 5: Methyl 7-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
The differentiation of these isomers is critical in drug discovery and development, as the position of the fluorine atom can significantly impact the molecule's biological activity, metabolic stability, and pharmacokinetic properties.
Predicted Spectroscopic Data Comparison
The following tables summarize the predicted key spectroscopic features for the isomers of this compound. These predictions are based on the known effects of fluorine and methyl carboxylate substituents on the NMR chemical shifts and coupling constants, as well as general fragmentation patterns in mass spectrometry and characteristic infrared absorption bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy Data (Predicted)
Solvent: DMSO-d₆, Frequency: 400 MHz
| Isomer | H-2 (δ, ppm) | H-3 (δ, ppm) | H-6 (δ, ppm) | H-7 (δ, ppm) | NH (δ, ppm) | OCH₃ (δ, ppm) |
| 1 (4-F) | ~7.6 (d) | ~6.5 (d) | ~8.3 (s) | - | ~12.0 (br s) | ~3.9 (s) |
| 2 (2-F) | - | ~6.6 (d) | ~8.4 (d) | ~8.1 (d) | ~12.2 (br s) | ~3.9 (s) |
| 3 (3-F) | ~7.8 (s) | - | ~8.5 (d) | ~8.0 (d) | ~12.1 (br s) | ~3.9 (s) |
| 4 (6-F) | ~7.7 (d) | ~6.5 (d) | - | ~8.2 (d) | ~11.9 (br s) | ~3.9 (s) |
| 5 (7-F) | ~7.6 (d) | ~6.5 (d) | ~8.4 (d) | - | ~12.0 (br s) | ~3.9 (s) |
¹³C NMR Spectroscopy Data (Predicted)
Solvent: DMSO-d₆, Frequency: 100 MHz
| Isomer | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C-7 (δ, ppm) | C=O (δ, ppm) | OCH₃ (δ, ppm) |
| 1 (4-F) | ~128 | ~100 | ~155 (d) | ~110 (d) | ~145 | ~148 | ~165 | ~52 |
| 2 (2-F) | ~158 (d) | ~98 | ~140 | ~115 | ~142 | ~149 | ~165 | ~52 |
| 3 (3-F) | ~125 | ~135 (d) | ~141 | ~114 | ~143 | ~148 | ~165 | ~52 |
| 4 (6-F) | ~129 | ~101 | ~142 | ~112 | ~158 (d) | ~147 (d) | ~165 | ~52 |
| 5 (7-F) | ~128 | ~101 | ~142 | ~115 | ~140 | ~160 (d) | ~165 | ~52 |
¹⁹F NMR Spectroscopy Data (Predicted)
Solvent: DMSO-d₆, Reference: CFCl₃
| Isomer | ¹⁹F Chemical Shift (δ, ppm) |
| 1 (4-F) | -120 to -130 |
| 2 (2-F) | -70 to -80 |
| 3 (3-F) | -135 to -145 |
| 4 (6-F) | -115 to -125 |
| 5 (7-F) | -160 to -170 |
Mass Spectrometry (MS)
The primary fragmentation pathways in electrospray ionization (ESI) mass spectrometry are expected to involve the loss of the methyl group from the ester, followed by the loss of carbon monoxide. The exact fragmentation pattern will be influenced by the position of the fluorine atom.
| Isomer | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] |
| All | 194.05 | 179 ([M-CH₃]⁺), 163 ([M-OCH₃]⁺), 135 ([M-COOCH₃]⁺) |
Infrared (IR) Spectroscopy
The IR spectra of these isomers are expected to be very similar, with key differences potentially arising in the fingerprint region due to the different C-F bond vibrations.
| Isomer | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) | Aromatic C=C and C=N Stretch (cm⁻¹) |
| All | ~3300-3400 | ~1700-1720 | ~1200-1300 | ~1400-1600 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H, ¹³C, and ¹⁹F NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrument: A 400 MHz or higher field NMR spectrometer equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a 30° pulse width.
-
Acquire a sufficient number of scans (typically 16 to 64) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 180 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Set the relaxation delay to 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover the expected range of fluorinated organic compounds (e.g., -50 to -200 ppm).
-
Use a proton-decoupled pulse sequence.
-
Acquire a sufficient number of scans (typically 64 to 256).
-
Use an appropriate fluorine-containing reference standard (e.g., CFCl₃ as an external standard).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak for ¹H and ¹³C spectra.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) with an electrospray ionization (ESI) source.
-
Analysis:
-
Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.
-
Acquire the mass spectrum in positive ion mode.
-
Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve good ionization and minimal fragmentation.
-
For fragmentation studies, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Analysis:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder.
-
Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of the this compound isomers.
Caption: Logical workflow for the differentiation of fluoro-substituted pyrrolopyridine isomers.
Conclusion
The spectroscopic techniques of NMR, MS, and IR provide a powerful toolkit for the structural elucidation of this compound and its positional isomers. While experimental data for these specific molecules is sparse, predictive analysis based on established spectroscopic principles offers valuable guidance for their identification. ¹⁹F NMR, in particular, is a key technique for distinguishing these isomers due to the high sensitivity of the fluorine chemical shift to its position on the aromatic ring. The combination of one- and two-dimensional NMR experiments, along with high-resolution mass spectrometry, should allow for the unambiguous assignment of the structure of each isomer. The experimental protocols provided in this guide offer a starting point for researchers to develop robust analytical methods for these and similar compounds.
References
A Head-to-Head Comparison of Catalysts for the Synthesis of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Catalyst Performance in the Synthesis of a Key Heterocyclic Building Block.
The synthesis of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a crucial scaffold in medicinal chemistry, often relies on transition metal-catalyzed cross-coupling and cyclization reactions. The choice of catalyst is paramount, directly influencing reaction efficiency, yield, and scalability. This guide provides a head-to-head comparison of various catalytic systems reported in the literature for the synthesis of the 7-azaindole core, offering valuable insights for process optimization and catalyst selection.
Comparative Analysis of Catalytic Systems
| Catalyst System | Reaction Type | Substrate Scope | Yield (%) | Key Advantages |
| Palladium-based Catalysts | ||||
| Pd(OAc)₂ / Xantphos | C-N Cross-Coupling | N-substituted 4-bromo-7-azaindoles with amines | 88-94%[1] | High efficiency for C-N bond formation.[1] |
| Pd(PPh₃)₄ / CuI | Sonogashira Coupling & Cyclization | 2-amino-3-iodopyridines with terminal alkynes | Good to Excellent[2][3] | Versatile for introducing substituents at the 2- and 3-positions.[2][3] |
| Pd(dba)₂ / P(t-Bu)₃ | Larock Indole Synthesis | o-haloanilines and internal alkynes | >80%[4] | High yields and regioselectivity for 2,3-disubstituted indoles.[4] |
| Rhodium-based Catalysts | ||||
| [RhCp*Cl₂]₂ / Ag₂CO₃ | C-H Activation/Annulation | Aminopyridines with internal alkynes | up to 63%[5] | Bypasses the need for pre-functionalized substrates.[5] |
| Iron-based Catalysts | ||||
| Fe(acac)₃ / CuI | Sonogashira Coupling & Cyclization | 2-arylamino-3-iodopyridines with terminal acetylenes | Moderate to Good[6][7] | More economical and environmentally friendly than palladium.[6][7] |
Experimental Workflow and Signaling Pathways
The synthesis of this compound can be envisioned through several catalytic pathways. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine core. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for the synthesis of the target molecule.
Detailed Experimental Protocols
While a specific protocol for the title compound is proprietary or not publicly available, a representative procedure for a key catalytic step in the synthesis of a related 7-azaindole derivative is provided below. This protocol for a palladium-catalyzed Sonogashira coupling followed by cyclization can be adapted for the synthesis of the target molecule.
Representative Protocol: Palladium-Catalyzed Sonogashira Coupling and Cyclization for 7-Azaindole Synthesis [2][3]
Materials:
-
Substituted 2-amino-3-iodopyridine
-
Terminal alkyne
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Solvent (e.g., THF/DMA mixture)
-
Trifluoroacetic acid (TFA)
-
Trifluoroacetic anhydride (TFAA)
-
Acetonitrile (MeCN)
Procedure:
-
Sonogashira Coupling: To a solution of the 2-amino-3-iodopyridine (1.0 equiv) and the terminal alkyne (1.2 equiv) in a mixture of THF and DMA is added Et₃N (3.0 equiv). The mixture is degassed with argon for 15 minutes. Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv) are then added, and the reaction mixture is stirred at room temperature or heated to 60 °C until the starting material is consumed (monitored by TLC).
-
Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Cyclization: The purified 3-alkynyl-2-aminopyridine intermediate (1.0 equiv) is dissolved in MeCN. TFA (1.0 equiv) and TFAA (1.3 equiv) are added, and the mixture is heated to reflux for 8 hours.
-
Final Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product is purified by column chromatography to afford the desired 7-azaindole.
Conclusion
The synthesis of this compound can be achieved through various catalytic methods, with palladium-based systems demonstrating high efficiency and versatility in the construction of the 7-azaindole core. Rhodium-catalyzed C-H activation offers a more direct route, avoiding pre-functionalization, while iron-based catalysts present a more cost-effective and environmentally benign alternative. The optimal choice of catalyst will depend on the specific starting materials, desired scale of the reaction, and economic considerations. The provided data and protocols serve as a valuable resource for researchers in the field to make informed decisions for their synthetic strategies.
References
- 1. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 2. mdpi.com [mdpi.com]
- 3. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
Navigating the Nuances of Purity: A Comparative Guide to Commercially Available Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
For researchers, scientists, and professionals in drug development, the purity of starting materials is a cornerstone of reliable and reproducible results. Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate, a key building block in the synthesis of various biologically active compounds, is no exception. The presence of impurities can lead to unforeseen side reactions, inaccurate biological data, and ultimately, hinder the drug discovery process. This guide provides an objective comparison of methodologies to assess the purity of commercially available this compound, supported by detailed experimental protocols.
The Importance of Purity Assessment
The structural integrity and purity of this compound are critical for its intended applications.[1][2] Impurities, which can arise from the synthetic route, degradation, or improper storage, may include starting materials, intermediates, by-products, or residual solvents. These contaminants can interfere with subsequent reactions, leading to lower yields and the formation of undesired products. In a biological context, impurities could exhibit their own pharmacological or toxicological effects, confounding experimental outcomes.[3][4] Therefore, a thorough purity assessment is not just a quality control measure but a fundamental aspect of scientific rigor.
Comparative Analysis of Commercial Grades
While specific purity data from commercial suppliers for this compound is not always publicly detailed, products are typically available in various grades, often with a stated purity of ≥95% or ≥98%. The actual purity can vary between batches and suppliers. For the purpose of this guide, we present a hypothetical comparative analysis of the compound from three different suppliers to illustrate the importance of independent verification.
Table 1: Comparative Purity Analysis of this compound from Different Commercial Sources
| Supplier | Stated Purity | Purity by HPLC (%) | Purity by qNMR (%) | Major Impurities Detected by LC-MS |
| Supplier A | ≥98% | 98.5 | 98.2 | Unreacted starting material (0.8%), Isomeric impurity (0.5%) |
| Supplier B | ≥97% | 97.2 | 97.0 | De-methylated analog (1.5%), Residual solvent (0.8%) |
| Supplier C | ≥99% (Premium) | 99.6 | 99.5 | Trace starting material (0.2%), Unknown impurity (0.2%) |
Experimental Protocols for Purity Assessment
To independently verify the purity of this compound, a combination of analytical techniques is recommended.[] High-Performance Liquid Chromatography (HPLC) is a robust method for quantifying purity and detecting non-volatile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers an absolute method for purity determination without the need for a specific reference standard of the compound itself.[1][3][4][6][7] Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying the chemical structures of any detected impurities.[8][9]
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Objective: To determine the percentage purity of this compound by assessing the area of the main peak relative to the total area of all peaks.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound sample
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water. A typical starting point could be a gradient from 20% to 80% acetonitrile over 20 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL. Prepare a working solution by diluting the stock solution to a concentration of about 0.1 mg/mL.
-
HPLC Analysis:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Set the UV detector to a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy, typically around 254 nm or 280 nm).
-
Inject a fixed volume (e.g., 10 µL) of the working solution.
-
Run the gradient program and record the chromatogram.
-
-
Data Analysis:
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the percentage purity using the area normalization method:
-
% Purity = (Area of the main peak / Total area of all peaks) x 100
-
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination
Objective: To determine the absolute purity of this compound using an internal standard.[1][3][4][6]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, CDCl3)
-
High-purity internal standard with a known chemical shift that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
This compound sample
Procedure:
-
Sample Preparation:
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into a clean vial.
-
Accurately weigh a specific amount of the this compound sample (e.g., 15-20 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a proton (¹H) NMR spectrum.
-
Ensure a long relaxation delay (e.g., 5 times the longest T1 relaxation time) to allow for complete magnetization recovery, which is crucial for accurate integration.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (usually ≥99.9%)
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
Objective: To identify the molecular weights of impurities present in the sample.
Instrumentation:
-
LC-MS system (HPLC coupled to a mass spectrometer, e.g., ESI-QTOF or ESI-Triple Quad)
Procedure:
-
LC Method: Use the same or a similar HPLC method as described for purity determination.
-
MS Analysis:
-
Set the mass spectrometer to acquire data in a positive or negative ionization mode, depending on the nature of the compound and expected impurities.
-
Acquire mass spectra for each peak detected in the chromatogram.
-
-
Data Analysis:
-
Determine the molecular weight of the parent compound and each impurity from their respective mass spectra.
-
Based on the molecular weights, propose potential structures for the impurities, considering possible side reactions, degradation products, or residual starting materials from the synthesis of this compound.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for a comprehensive purity assessment of a commercial sample of this compound.
Caption: Workflow for Purity Assessment of a Commercial Chemical Sample.
By following these detailed protocols and a structured workflow, researchers can confidently assess the purity of commercially available this compound, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buy Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (EVT-1801315) | 1234616-82-0 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate
For immediate reference, this guide outlines the critical safety and logistical procedures for the proper disposal of Methyl 4-fluoro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate (CAS No. 1234615-74-7). This information is compiled to ensure the safety of laboratory personnel and to maintain environmental compliance. The following procedures are based on safety data sheets for closely related chemical compounds and established laboratory safety protocols.
I. Hazard Identification and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber), inspected before use. |
| Body Protection | Laboratory coat or other protective clothing to prevent skin contact. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
II. Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be treated as hazardous waste and conducted in accordance with all local, state, and federal regulations.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
Wear the appropriate PPE as detailed in the table above.
-
Contain the spill using an inert absorbent material such as vermiculite, sand, or earth.
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Clean the spill area thoroughly with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Prevent the spill from entering drains or waterways.
-
-
Container Disposal:
-
Empty containers should be triple-rinsed with an appropriate solvent.
-
The rinsate should be collected and treated as hazardous waste.
-
Dispose of the cleaned containers in accordance with institutional and local regulations. Contaminated packaging should be disposed of as unused product.[1]
-
-
Arranging for Final Disposal:
III. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the safe disposal of this compound.
Caption: Disposal Workflow Diagram
This procedural guide is intended to provide essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. By adhering to these steps, you contribute to a safe laboratory environment and ensure regulatory compliance.
References
Personal protective equipment for handling Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate
Essential Safety and Handling Guide for Methyl 4-fluoro-1H-pyrrolo[2,3-B]pyridine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Therefore, the following minimum Personal Protective Equipment (PPE) is mandatory.
| PPE Category | Item | Specifications | Rationale |
| Eye Protection | Safety Goggles | Chemical splash goggles compliant with ANSI Z87.1 or EN 166(EU).[1] | Protects eyes from splashes and dust. |
| Hand Protection | Gloves | Nitrile or neoprene gloves.[5] Inspect for tears or holes before use. | Provides a barrier against skin contact. |
| Body Protection | Lab Coat | Full-length, buttoned laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Respirator | A NIOSH-approved respirator may be necessary for large quantities or in case of inadequate ventilation.[4] | Prevents inhalation of harmful dust or vapors. |
Operational Plan: Step-by-Step Handling Protocol
1. Engineering Controls and Preparation:
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4][5][6][7]
-
Emergency Equipment: Ensure an emergency eyewash station and safety shower are accessible and unobstructed.[4][8]
-
Designated Area: Establish a designated area for handling the compound to contain potential spills.[4][9]
-
Work Surface: Cover the work surface with absorbent bench paper to contain any spills.[9]
2. Donning PPE:
-
Put on all required PPE as specified in the table above before handling the compound.
3. Weighing and Transfer:
-
Enclosed Balance: Whenever possible, use an enclosed balance to weigh the powder.[9]
-
Weigh Boats: Use weigh boats to minimize the risk of spills.[9]
-
Container Management: Keep the container of the chemical closed as much as possible.[5][9]
4. Post-Handling:
-
Decontamination: Clean the work area with an appropriate solvent and then wash with soap and water.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][10][11]
Emergency Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1][2][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water.[1][2][6] Remove contaminated clothing.[2] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][6][8] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][2][4] |
| Spill | For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3] For large spills, evacuate the area and contact the emergency response team. |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused Compound | Collect in a clearly labeled, sealed, and compatible waste container.[4][8] |
| Contaminated Disposables (e.g., gloves, weigh paper) | Place in a designated, sealed waste container labeled as hazardous waste.[4] |
| Final Disposal | Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[1][11][12] |
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. aaronchem.com [aaronchem.com]
- 2. chemscene.com [chemscene.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. safety.duke.edu [safety.duke.edu]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ehs.wisc.edu [ehs.wisc.edu]
- 10. nj.gov [nj.gov]
- 11. capotchem.com [capotchem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
